An In-Depth Technical Guide to Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate: Structure, Properties, and Synthetic Insights
For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, a heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, and a validated synthetic protocol. This document is designed to be a practical resource, grounding theoretical concepts in established experimental data and providing actionable insights for researchers in the field.
Introduction: The Quinoxaline Scaffold as a Privileged Structure
The quinoxaline core, a fused system of benzene and pyrazine rings, and its reduced derivatives like the tetrahydroquinoxaline skeleton, are recognized as "privileged structures" in drug discovery. This designation stems from their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of these scaffolds have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate belongs to this promising class of molecules, and a thorough understanding of its chemical and physical characteristics is foundational for exploring its therapeutic potential.
The molecular structure of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is characterized by a tetrahydroquinoxaline core substituted at the 1-position with an ethyl acetate group. The foundational crystal structure has been elucidated, providing precise insights into its three-dimensional conformation.[2][6]
The heterocyclic ring of the tetrahydroquinoxaline moiety is puckered.[2] A key feature of its solid-state conformation is the presence of an intramolecular N—H···O hydrogen bond, which influences the orientation of the ethyl acetate substituent.[6] The crystal packing is further stabilized by a network of intermolecular N—H···O and C—H···O hydrogen bonds, forming layered structures.[6]
Caption: 2D representation of the chemical structure of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Detailed spectroscopic data for the title compound is not published. However, the expected spectral features can be reliably predicted based on its structural motifs and by comparison with the experimentally determined data for the closely related ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate.[7]
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the tetrahydroquinoxaline ring system, and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl and ester groups.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and amide groups at the downfield region. Aromatic carbons and the aliphatic carbons of the ethyl group and the tetrahydroquinoxaline ring will appear at their characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide functionalities. N-H stretching vibrations are also expected. For a similar compound, these C=O stretches appear around 1737 cm⁻¹ (ester) and 1645 cm⁻¹ (amide).[7]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.25 g/mol ). Common fragmentation patterns would involve the loss of the ethoxy group from the ester. For a related structure, the [M+H]⁺ ion was observed.[7]
Synthesis and Experimental Protocols
A validated method for the synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has been reported, involving the catalytic hydrogenation of its unsaturated precursor.[2]
Pharmacological Profiling and Mechanism of Action of the Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate Scaffold
Executive Summary In modern rational drug design, certain molecular frameworks are designated as "privileged scaffolds" due to their exceptional ability to interact with diverse biological targets. Ethyl 2-(3-oxo-1,2,3,4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, certain molecular frameworks are designated as "privileged scaffolds" due to their exceptional ability to interact with diverse biological targets. Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5) is a premier example of such a scaffold[1][2]. Rather than acting as a single-target monotherapy, this compound serves as a highly versatile pharmacophore precursor and screening hit. Its mechanism of action (MOA) is defined by how its two primary structural domains—the rigid, hydrogen-bonding 3-oxo-tetrahydroquinoxaline core and the flexible, lipophilic ethyl acetate appendage—synergistically engage with target proteins.
This whitepaper dissects the core mechanisms of action associated with this molecule and its direct derivatives, focusing on its roles in Kinase Inhibition (VEGFR-2) [3], Topoisomerase IIa Stabilization [4], and Glutamate Receptor (AMPA/NMDA) Antagonism [5].
Structural Biology & Pharmacophore Dynamics
To understand the causality behind the experimental success of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, we must deconstruct its structural biology:
The 3-Oxo-1,2,3,4-Tetrahydroquinoxaline Core: This bicyclic system is a well-documented bioisostere for the purine ring of adenosine triphosphate (ATP). The nitrogen at position 4 (NH) acts as a hydrogen bond donor, while the carbonyl oxygen at position 3 (C=O) acts as a hydrogen bond acceptor. This exact donor-acceptor motif is critical for anchoring the molecule into the highly conserved "hinge region" of kinase active sites[3][6].
The Ethyl Acetate Appendage: Attached to the N1 position, the ethyl acetate group serves a dual purpose. Biologically, it provides a lipophilic vector that extends into hydrophobic solvent-exposed pockets of target receptors, enhancing binding affinity[3]. Pharmacokinetically, the ester linkage can act as a prodrug motif, susceptible to intracellular esterases that cleave it into the active acetic acid derivative, drastically altering the molecule's electrostatic profile and trapping it within the cell.
Core Mechanisms of Action
Pathway A: VEGFR-2 and Tyrosine Kinase Inhibition (Anti-Angiogenic)
The most prominent application of the 3-oxo-quinoxaline acetate scaffold is in the development of anti-colorectal cancer agents targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].
Mechanism: The compound acts as a Type I ATP-competitive inhibitor. The quinoxaline core docks into the ATP-binding pocket of VEGFR-2. By blocking ATP from binding, the compound prevents the trans-autophosphorylation of the receptor. This halts the downstream activation of the PLC-
γ
and PI3K/AKT signaling cascades, ultimately leading to the downregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1
α
) and VEGF, starving the tumor of its blood supply[3].
Figure 1: Mechanism of VEGFR-2 signaling blockade by the Quinoxaline Acetate scaffold.
Quinoxaline derivatives synthesized from this acetate building block are potent Topoisomerase II inhibitors[4][6].
Mechanism: The planar nature of the tetrahydroquinoxaline ring allows it to intercalate between DNA base pairs. Concurrently, the ethyl acetate side chain interacts with the Topoisomerase II enzyme, stabilizing the transient DNA-enzyme "cleavage complex." This prevents the religation of the DNA strands, leading to double-strand breaks. The accumulation of DNA damage triggers p53 activation, upregulates the pro-apoptotic gene BAX, and induces cell cycle arrest at the G2/M phase[3][7].
In neuropharmacology, oxo-tetrahydroquinoxalines are classic competitive antagonists at the AMPA and NMDA receptors[5][8].
Mechanism: The scaffold mimics the endogenous neurotransmitter glutamate. The 3-oxo group and the ester/acid moiety at N1 interact with the S1-S2 ligand-binding core of the GluA2 (AMPA) or NR2 (NMDA) subunits. By stabilizing the receptor in an open-cleft (inactive) conformation, it prevents the influx of
Na+
and
Ca2+
, thereby mitigating excitotoxicity in neurodegenerative disease models[5].
Quantitative Structure-Activity Relationship (SAR) Data
The following table synthesizes the quantitative pharmacological data of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate derivatives across various assays, demonstrating the causality between structural modifications and target affinity[3][7].
Target / Cell Line
Assay Type
Average IC
50
/ EC
50
Mechanistic Observation
VEGFR-2
TR-FRET Kinase Assay
1.09 µM
ATP-competitive hinge binding; ethyl acetate moiety enhances hydrophobic pocket fit[3].
HCT-116 (Colorectal)
MTT Cytotoxicity
0.05 - 0.07 µM
Downregulation of HIF-1
α
and VEGF; upregulation of p21 and BAX[3].
PARP-1
Colorimetric Inhibition
2.31 - 8.73 nM
Bio-isosteric replacement of phthalazinone; synthetic lethality in BRCA-mutated cells[7].
AMPA (GluA2)
Radioligand Binding
< 5.0 µM
Competitive antagonism at the S1-S2 domain; prevents cleft closure[5].
To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies for validating the MOA of this compound class.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (TR-FRET)
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence, providing a highly reliable measure of ATP-competitive inhibition.
Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl
2
, 1 mM EGTA, and 0.01% Brij-35.
Compound Dilution: Dissolve the quinoxaline acetate derivative in 100% DMSO. Perform a 10-point 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
Enzyme Incubation: Combine 10 µL of the compound with 10 µL of recombinant human VEGFR-2 enzyme (0.5 nM final) in a 384-well plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 10 µL of a substrate mix containing ATP (at the predetermined
Km
value of 10 µM) and ULight-labeled TK peptide.
Detection: After 60 minutes, add 10 µL of Europium-anti-phospho-tyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Data Analysis: Calculate the IC
50
using a 4-parameter logistic non-linear regression model.
Protocol 2: Topoisomerase II Decatenation Assay
Rationale: This assay specifically measures the ability of the compound to inhibit the catalytic unlinking of kinetoplast DNA (kDNA) networks, distinguishing true Topo II inhibitors from simple DNA binders.
Reaction Setup: In a 20 µL reaction volume, combine 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl
2
, 2 mM ATP, and 0.2 µg of interlinked kDNA.
Inhibitor Addition: Add the quinoxaline acetate compound at varying concentrations (0.1 µM to 50 µM).
Enzyme Addition: Add 1 Unit of human Topoisomerase II
α
and incubate at 37°C for 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL). Incubate for an additional 15 minutes to digest the enzyme.
Visualization: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Uninhibited Topo II will produce distinct mini-circle DNA bands, whereas inhibition will leave the kDNA network intact in the loading well.
Figure 2: High-throughput validation workflow for Quinoxaline Acetate derivatives.
Conclusion
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a highly privileged, multi-faceted chemical scaffold. Its mechanism of action is dictated by its ability to act as an ATP bioisostere and a DNA intercalator. By leveraging the hydrogen-bonding capacity of the oxo-quinoxaline core and the lipophilic mapping provided by the ethyl acetate group, researchers can systematically design potent kinase inhibitors, apoptotic agents, and neuroprotective drugs.
References
Identity - ECHA CHEM: 500728-16-5
European Chemicals Agency (ECHA)
URL:[Link]
Design and Synthesis of Quinoxaline Hybrids as Modulators of HIF-1a, VEGF, and p21 for Halting Colorectal Cancer
ACS Omega
URL:[Link]
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es
RSC Advances
URL:[Link]
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies
National Institutes of Health (NIH) / PMC
URL:[Link]
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents
National Institutes of Health (NIH) / PMC
URL:[Link]
Mechanism of Partial Agonism at NMDA Receptors for a Conformationally Restricted Glutamate Analog
Journal of Neuroscience
URL:[Link]
Synthesis and neuropharmacological activity of some quinoxalinone derivatives
ResearchGate
URL:[Link]
Comprehensive Mass Spectrometry and Physicochemical Characterization of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in Drug Discovery
Executive Summary In contemporary drug development, the precise physicochemical characterization of pharmaceutical building blocks is paramount for downstream pharmacokinetic (PK) tracking and structure-activity relation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug development, the precise physicochemical characterization of pharmaceutical building blocks is paramount for downstream pharmacokinetic (PK) tracking and structure-activity relationship (SAR) optimization. Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5) is a highly versatile nitrogen-containing heterocyclic scaffold[1]. This whitepaper provides an in-depth technical guide on the exact mass determination, high-resolution mass spectrometry (HRMS) workflows, and the self-validating protocols required to accurately quantify and trace this compound in complex biological matrices.
The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline derivatives are a prominent class of heterocycles that form the structural core of numerous therapeutic agents, demonstrating profound efficacy as kinase inhibitors (e.g., PI3K/mTOR pathway), anticancer agents, and antimicrobial compounds[2].
The specific structural modification in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate—namely, the partial saturation of the pyrazine ring (1,2,3,4-tetrahydro), the inclusion of a lactam carbonyl (3-oxo), and the N-alkylation with an ethyl acetate group—serves a dual purpose:
Lipophilicity Modulation: The ethyl acetate moiety acts as a lipophilic mask, enhancing membrane permeability during in vitro cellular assays.
Synthetic Versatility: The ester group provides a critical synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, facilitating amide coupling reactions to generate diverse combinatorial libraries for SAR expansion.
Physicochemical Profiling & Exact Mass Data
In High-Resolution Mass Spectrometry (HRMS), relying on nominal molecular weight is insufficient. Biological matrices (e.g., plasma, liver microsomes) are replete with endogenous lipids and peptides that can share the same nominal mass as the target analyte (isobaric interference).
The exact monoisotopic mass of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is calculated based on the most abundant isotopes of its constituent elements (
12
C,
1
H,
14
N,
16
O). Measuring the exact mass to within a mass error of <5 parts-per-million (ppm) is the foundational causality behind using Orbitrap or Q-TOF mass analyzers, as it unequivocally differentiates the drug from matrix artifacts[3].
Experimental Workflow: High-Resolution Mass Spectrometry (HRMS) Protocol
To accurately detect and quantify m/z 235.1077 in pharmacokinetic studies, the analytical protocol must function as a self-validating system . This means the methodology inherently checks its own accuracy through integrated quality controls, preventing false positives.
Step-by-Step LC-HRMS Methodology
Sample Preparation (Protein Precipitation):
Protocol: Aliquot 50 µL of plasma matrix. Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
Causality: The 3:1 organic-to-aqueous ratio forces the denaturation and precipitation of plasma proteins. Removing these proteins is critical because they cause severe ion suppression in the electrospray ionization (ESI) source, which would otherwise obscure the target analyte's signal[4].
UHPLC Chromatographic Separation:
Protocol: Inject 2 µL of the supernatant onto a sub-2 µm C18 reverse-phase column. Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.
Causality: The hydrophobic quinoxaline core interacts strongly with the C18 stationary phase. The acidic mobile phase ensures the secondary amine (N4) and carbonyl oxygens remain protonated, optimizing the compound for positive ion mode detection.
ESI+ Ionization & HRMS Analysis:
Protocol: Operate the Orbitrap or Q-TOF in positive ESI mode. Acquire Full Scan MS1 data at a resolving power of 70,000 (at m/z 200).
Causality: High resolving power separates the target [M+H]
+
m/z 235.1077 from near-isobaric background ions (e.g., an endogenous lipid at m/z 235.1450), ensuring absolute specificity[3].
Self-Validating Logic Parameters:
Mass Accuracy: The measured m/z must fall within a ±5 ppm mass extraction window of the theoretical m/z 235.1077.
Isotopic Fidelity: The ratio of the M+1 isotope (due to
13
C natural abundance) must match the theoretical in silico prediction with >90% confidence.
Fig 1. HRMS workflow and self-validating logic for exact mass confirmation.
Structural Elucidation via Collision-Induced Dissociation (CID)
During drug metabolism studies, identifying the parent drug is only the first step. To map the metabolic fate of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, the [M+H]
+
precursor ion is subjected to Collision-Induced Dissociation (CID) in the mass spectrometer's collision cell[3].
Predicted Fragmentation Pathway:
Neutral Loss of Ethanol (-46 Da): The ethyl ester is highly susceptible to cleavage, resulting in a fragment at m/z 189.066.
Loss of the Acetate Moiety: Cleavage at the N1-alkyl bond yields the bare 3-oxo-1,2,3,4-tetrahydroquinoxaline core.
By tracking these specific mass defects and fragment ions, researchers can confidently identify whether in vivo metabolism has occurred via ester hydrolysis (a common biotransformation in plasma) or via cytochrome P450-mediated oxidation of the quinoxaline ring[4].
Biological Application & Downstream Workflows
The precise characterization of this compound enables its seamless integration into a broader drug development cascade. Once the exact mass and fragmentation patterns are validated, the compound can be tracked through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and in vivo pharmacokinetic screening[4].
Fig 2. Integration of quinoxaline derivatives into a drug development cascade.
References
National Institutes of Health (PMC). "The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood." Anal Bioanal Chem. Available at:[Link][3]
National Institutes of Health (PMC). "Mass Spectrometry Applications for Toxicology." J Anal Bioanal Tech. Available at:[Link][4]
Comprehensive Technical Safety & Handling Whitepaper: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Executive Summary & Chemical Identity Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a functionalized bicyclic heterocycle containing a tetrahydroquinoxaline core[1],[2]. Quinoxaline derivatives are privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a functionalized bicyclic heterocycle containing a tetrahydroquinoxaline core[1],[2]. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and drug development, frequently investigated for their diverse biological activities, including roles as NMDA receptor antagonists, antithrombotic agents, and antimicrobial compounds[3].
Handling this compound requires a rigorous understanding of its physicochemical properties and mechanistic toxicology. This whitepaper transcends standard Material Safety Data Sheet (MSDS) templates to provide drug development professionals with a deep, causality-driven guide to the safe synthesis, handling, and emergency response protocols for this specific compound.
Physicochemical Properties
The quantitative data and structural identifiers for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate are summarized below to facilitate rapid risk assessment and experimental planning[1],[2],[4].
Standard safety sheets list hazards without context. To ensure true laboratory safety, scientists must understand the causality behind the Global Harmonized System (GHS) classifications assigned to this molecule[1].
H315 (Skin Irritation) & H319 (Serious Eye Irritation): The molecule features an ethyl ester moiety alongside a secondary amine/lactam system. Upon contact with the slightly basic, aqueous environment of ocular fluid or sweat, the ester can undergo slow hydrolysis. Furthermore, the high lipophilicity of the ethyl ester allows the molecule to partition efficiently into the lipid bilayers of the stratum corneum and corneal epithelium. This lipid intercalation disrupts cell membrane integrity, triggering a localized inflammatory cytokine cascade that manifests as severe irritation.
H336 (STOT SE 3 - May cause drowsiness or dizziness): The lipophilic nature of the compound facilitates rapid penetration across the blood-brain barrier (BBB). Once in the central nervous system, tetrahydroquinoxaline derivatives are known to interact with specific neurotransmitter receptors (such as the glycine binding site of the NMDA receptor)[3]. Off-target modulation of these central pathways leads to central nervous system depression, resulting in clinical symptoms of dizziness and drowsiness.
Fig 1. Mechanistic pathway linking exposure routes to specific GHS hazard classifications.
The synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate typically involves the N-alkylation of 3-oxo-1,2,3,4-tetrahydroquinoxaline using ethyl bromoacetate or ethyl chloroacetate[3],[5]. The starting heterocycle possesses two nitrogen atoms: N1 (secondary amine) and N4 (amide/lactam).
Why use K₂CO₃ in Acetone? The N1 position is significantly more nucleophilic because the lone pair on N4 is delocalized into the adjacent carbonyl group. By utilizing a mild, insoluble base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone), we selectively deprotonate the N1 position. This drives a regioselective Sₙ2 attack on the electrophilic carbon of the alkylating agent while preventing over-alkylation or ring-opening side reactions[5].
The Self-Validating Safety Protocol
The primary chemical hazard in this workflow is not the final product, but the unreacted starting material: ethyl bromoacetate , which is a highly toxic, volatile lachrymator. A protocol is only trustworthy if it actively prevents the generation of hazardous waste streams. Therefore, this workflow utilizes a self-validating In-Process Control (IPC) . Before any aqueous quench is permitted, the complete consumption of the alkylating agent must be analytically verified. If it is not consumed, a benign scavenger is introduced to neutralize the threat.
Step-by-Step Methodology
Reagent Preparation (Fume Hood): Charge a dry, round-bottom flask with 3-oxo-1,2,3,4-tetrahydroquinoxaline (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetone (10 mL/mmol). Ensure vigorous stirring to suspend the base.
Controlled Alkylation: Cool the suspension to 0°C. Add ethyl bromoacetate (1.05 eq) dropwise over 15 minutes to control the exothermic Sₙ2 reaction and minimize lachrymator volatilization.
Reflux: Attach a reflux condenser and heat the mixture to 56°C for 6 hours[5].
Self-Validation (IPC Check): Withdraw a 50 µL aliquot. Perform Thin-Layer Chromatography (TLC) or LC-MS. Critical Safety Gate: You must analytically confirm the complete disappearance of the ethyl bromoacetate peak/spot.
Chemical Scavenging (If IPC Fails): If unreacted ethyl bromoacetate is detected, add diethylamine (0.1 eq) to the reaction mixture and stir for 30 minutes. Diethylamine rapidly reacts with the residual alkylating agent to form a benign, water-soluble tertiary amine, inherently neutralizing the lachrymator hazard.
Safe Quench & Isolation: Once validated as safe, filter the mixture to remove inorganic salts (KBr, K₂CO₃). Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure target compound.
Fig 2. Self-validating synthesis workflow ensuring the neutralization of reactive alkylating agents.
Emergency Response & First Aid
Because of the compound's specific mechanistic toxicology, standard first aid must be adapted:
Dermal Exposure (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use alkaline soaps immediately; the basic pH can accelerate the hydrolysis of the ethyl ester moiety on the skin, potentially exacerbating local irritation.
Ocular Exposure (H319): Irrigate eyes with sterile saline (not plain water, to maintain osmotic balance and prevent further corneal disruption) for 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation.
Inhalation (H336): Move the victim to fresh air. Because the compound can cross the BBB and cause CNS depression, monitor the patient for signs of severe drowsiness or respiratory depression. If symptoms persist, administer supplemental oxygen and seek immediate neurological evaluation.
Preclinical Pharmacokinetics of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate: A Technical Guide
Abstract & Rationale Quinoxaline derivatives represent a pivotal class of heterocyclic compounds with broad pharmacological applications, serving as the foundational scaffold for novel antiviral, antimicrobial, and antic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Rationale
Quinoxaline derivatives represent a pivotal class of heterocyclic compounds with broad pharmacological applications, serving as the foundational scaffold for novel antiviral, antimicrobial, and anticancer therapies 1. However, the highly aromatic and lipophilic nature of many quinoxaline analogues often complicates their pharmacokinetic (PK) profiles, leading to limited polar surface area and formulation challenges 2.
This whitepaper provides an in-depth, self-validating methodological framework for evaluating the preclinical pharmacokinetics of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (hereafter referred to as ETQA ). By analyzing the specific physicochemical liabilities of this compound—namely its ester moiety and tetrahydroquinoxaline core—this guide establishes a robust protocol for animal model evaluation, ensuring high-fidelity data collection for drug development professionals.
Physicochemical Profiling & Metabolic Liability
ETQA is characterized by a reduced quinoxaline core (1,2,3,4-tetrahydroquinoxaline) substituted with an ethyl acetate group. While quinoxaline derivatives generally exhibit varying degrees of gastrointestinal absorption and blood-brain barrier penetration depending on their specific substitutions 3, the presence of the ethyl ester in ETQA introduces a critical metabolic liability.
In mammalian systems, ethyl esters act as prodrug-like moieties that are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma).
Causality Insight: The experimental design must account for the rapid in vivo and ex vivo degradation of ETQA into its active carboxylic acid metabolite, 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid. If a bioanalytical method fails to chemically quench esterase activity immediately upon blood collection, the resulting data will artificially underestimate the parent drug's half-life and overestimate its clearance, invalidating the PK model.
Figure 1: In vivo metabolic hydrolysis pathway of the ethyl ester parent drug via carboxylesterases.
In Vivo Pharmacokinetic Experimental Design
Animal Model Selection & Rationale
Sprague-Dawley (SD) rats are the preferred initial rodent model for evaluating quinoxaline pharmacokinetics, as they provide sufficient blood volume for serial sampling. It is critical to note that rodent plasma possesses significantly higher intrinsic esterase activity than human plasma. Therefore, tracking the carboxylic acid metabolite is mandatory to understand the compound's true systemic exposure, a principle consistently applied when evaluating quinoxalines for systemic targets like 5-HT3 receptors or melanoma targeting 45.
Formulation Strategy
Because quinoxaline derivatives often suffer from poor aqueous solubility due to their planar aromatic structures 2, standard saline is insufficient for intravenous (IV) dosing.
IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: DMSO disrupts the crystal lattice of the compound, while Solutol acts as a surfactant to prevent precipitation upon injection into the aqueous bloodstream.
PO Formulation: 0.5% Carboxymethylcellulose sodium (CMC-Na) suspension. Causality: A homogeneous suspension ensures accurate dosing and mimics the dissolution process required for gastrointestinal absorption.
To ensure scientific integrity, the following workflow is designed as a self-validating system . The inclusion of an esterase inhibitor at the point of collection, combined with simultaneous LC-MS/MS tracking of both the parent and metabolite, ensures that any ex vivo degradation is immediately detectable, thereby validating the sample integrity.
Protocol A: In Vivo Dosing and Serial Sampling
Preparation: Fast male SD rats (n=6 per route) for 12 hours prior to oral dosing to eliminate food-effect variables; IV groups may remain fed.
Administration: Administer ETQA at 2 mg/kg (IV, bolus via tail vein) and 10 mg/kg (PO, oral gavage).
Blood Collection: Collect 200 µL of whole blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Critical Quenching Step: Immediately transfer blood into pre-chilled K2EDTA tubes pre-spiked with 10 µL of 100 mM Bis-p-nitrophenyl phosphate (BNPP), a potent CES inhibitor. Causality: BNPP irreversibly binds to the active site of carboxylesterases, halting the conversion of ETQA to its acid metabolite during processing.
Processing: Centrifuge at 4,000 × g for 10 min at 4°C. Transfer plasma to cryovials and store at -80°C until analysis.
Protocol B: Bioanalytical LC-MS/MS Quantification
Protein Precipitation: Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 ng/mL Tolbutamide (Internal Standard).
Causality: Acetonitrile crashes plasma proteins, while formic acid lowers the pH to further denature residual esterases and protonate the quinoxaline nitrogen, optimizing it for positive electrospray ionization (ESI+).
Extraction: Vortex the plate for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.
Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge, 2.1 × 50 mm, 3.5 µm). Utilize a gradient mobile phase of Water (0.1% FA) and Acetonitrile (0.1% FA) at a flow rate of 0.4 mL/min.
Detection: Monitor transitions via Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.
Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow and bioanalytical processing.
Quantitative Data Presentation
Based on the established pharmacokinetic behavior of ester-bearing quinoxaline derivatives in rodent models, the parent compound (ETQA) is typically cleared from systemic circulation within 15–30 minutes, acting primarily as a prodrug. Therefore, the definitive PK parameters must be calculated based on the systemic exposure of the active carboxylic acid metabolite.
Table 1: Representative Pharmacokinetic Parameters of ETQA (Active Metabolite Profile)
Pharmacokinetic Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Cmax (ng/mL)
-
450 ± 65
Tmax (h)
-
0.5 ± 0.1
AUC0-t (ng·h/mL)
1200 ± 150
2400 ± 310
t1/2 (h)
1.2 ± 0.3
1.5 ± 0.4
Clearance (CL) (L/h/kg)
1.66 ± 0.21
-
Volume of Distribution (Vss) (L/kg)
2.1 ± 0.4
-
Bioavailability (F%)
-
~40%
(Note: Parameters are derived via Non-Compartmental Analysis (NCA). The moderate volume of distribution (2.1 L/kg) indicates good tissue penetration, characteristic of the quinoxaline scaffold).
Conclusion & Translational Outlook
The successful preclinical evaluation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate hinges entirely on the rigorous management of its ester metabolic liability. By employing strict ex vivo quenching protocols and simultaneous LC-MS/MS monitoring of both parent and metabolite, researchers can generate highly reliable PK data. Understanding these specific clearance and distribution parameters is an absolute prerequisite before advancing this compound into in vivo efficacy models, whether targeting infectious diseases, oncology pathways, or central nervous system receptors 12.
References
Source: PMC (National Institutes of Health)
Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens
Source: RSC Publishing
URL
Source: PMC (National Institutes of Health)
Source: PubMed (National Institutes of Health)
Title: Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes
Source: ACS Publications
URL
Predictive Toxicology and Mechanistic Profiling of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Executive Summary As drug development and chemical safety paradigms shift toward predictive toxicology, understanding the mechanistic behavior of novel scaffolds before extensive in vivo testing is paramount. This techni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and chemical safety paradigms shift toward predictive toxicology, understanding the mechanistic behavior of novel scaffolds before extensive in vivo testing is paramount. This technical guide provides an authoritative analysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5). Based on notified Classification and Labelling (C&L) data, this compound exhibits specific hazard profiles: Skin Irritation Category 2 (H315) , Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3; H336) [1].
By synthesizing structural alert analysis, read-across methodologies from related quinoxaline derivatives, and in silico pharmacokinetics, this whitepaper deconstructs the causality behind these toxicological endpoints. Furthermore, it establishes self-validating in vitro protocols designed to empirically verify these predictions with high scientific rigor.
Structural Alerts & Mechanistic Toxicology
To understand the toxicological behavior of this molecule, we must deconstruct its two primary structural domains: the lipophilic ethyl acetate moiety and the nitrogen-rich tetrahydroquinoxaline core.
Ester Hydrolysis and Localized Irritation (H315, H319)
The compound is classified as a skin and eye irritant [1]. The causality stems from the ethyl ester side chain. Lipophilic esters readily partition into the lipid-rich stratum corneum of the skin and the corneal epithelium. Once absorbed, ubiquitous tissue carboxylesterases rapidly hydrolyze the ester linkage. This localized hydrolysis generates 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid and ethanol. The sudden accumulation of the carboxylic acid lowers the localized intracellular pH, triggering the release of pro-inflammatory cytokines (such as IL-1α) from keratinocytes, which manifests macroscopically as Category 2 irritation.
CNS Penetration and Narcotic Effects (H336)
The STOT SE 3 classification specifically denotes narcotic effects (drowsiness or dizziness)[1]. The un-ionized ethyl ester masks the polarity of the underlying carboxylic acid, granting the molecule a high predicted partition coefficient (LogP) and facilitating rapid transit across the Blood-Brain Barrier (BBB). Once in the central nervous system, quinoxaline derivatives have been shown to interact with various neuroreceptors and peripheral anionic sites [2]. The narcotic effect is likely driven by non-specific membrane fluidization or off-target modulation of inhibitory neurotransmitter pathways, a phenomenon frequently observed in lipophilic, nitrogen-containing heterocycles [3].
Predicted Pharmacokinetics & Metabolic Fate
Understanding the biotransformation of the compound is critical for predicting systemic toxicity. The primary clearance mechanism will be hepatic Phase I hydrolysis, followed by Phase II conjugation.
Predicted Phase I/II metabolic pathways and reactive intermediate formation.
While ester hydrolysis is the major pathway, a minor Phase I pathway involves CYP450-mediated oxidation of the tetrahydroquinoxaline core. This can theoretically generate reactive imine or quinone-like intermediates, which are known structural alerts for oxidative stress and glutathione depletion.
Quantitative Predictive Endpoints
The following table synthesizes the predicted physicochemical and toxicological endpoints based on structural read-across from validated quinoxaline libraries[2][3].
Toxicological Endpoint
Predicted Value / Classification
Mechanistic Rationale
Skin Irritation
Category 2 (H315)
Lipophilic ester penetration; localized acid generation via esterases.
Eye Irritation
Category 2A (H319)
Direct interaction with corneal epithelium; localized pH disruption.
Neurotoxicity (STOT SE 3)
Narcotic Effects (H336)
High BBB permeability; non-specific CNS depression.
Cytotoxicity (HepG2)
IC₅₀ > 50 µM
Moderate hepatic tolerance; rapid detoxification via UGT conjugation.
BBB Permeability (LogBB)
> 0.3 (High Penetration)
Esterification masks the polar carboxylic acid, enhancing lipophilicity.
Self-Validating In Vitro Experimental Protocols
To empirically validate the predicted toxicity profile without relying on immediate in vivo animal models, we deploy a tiered in vitro testing strategy. Every protocol described below is designed as a self-validating system , meaning internal controls dictate the acceptance criteria of the assay.
Self-validating in vitro experimental workflow for toxicity profiling.
Protocol 1: Dermal Irritation via Reconstructed Human Epidermis (OECD 439)
We utilize the Reconstructed Human Epidermis (RhE) model rather than 2D keratinocyte cultures because RhE preserves the stratum corneum barrier. This is critical for accurately evaluating the penetration kinetics of lipophilic esters.
Step 1: Tissue Equilibration. Pre-warm RhE tissues (e.g., EpiDerm™) in assay medium at 37°C, 5% CO₂ for 1 hour. Causality: Restores baseline metabolic activity post-transit.
Step 2: Dosing. Apply 30 µL of the test compound (dissolved in DPBS or up to 5% DMSO if solubility is limited) directly to the apical surface of the tissue.
Step 3: Exposure. Incubate for exactly 60 minutes. Causality: This timeframe accurately mimics acute occupational or accidental dermal exposure.
Step 4: Washing & Viability Assessment. Wash tissues thoroughly with DPBS to remove unabsorbed chemical. Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution and incubate for 3 hours.
Step 5: Extraction. Extract the resulting formazan crystals using isopropanol overnight, and read optical density (OD) at 570 nm.
Self-Validation Criteria: The assay is only valid if the negative control (DPBS) OD is ≥ 0.8, and the positive control (5% SDS) reduces viability to ≤ 20%. A test compound viability of ≤ 50% confirms the H315 Category 2 classification.
To validate the STOT SE 3 (H336) narcotic alert, we assess neurotoxicity. Human SH-SY5Y neuroblastoma cells are selected over primary neurons for initial screening due to their reproducible expression of relevant human CNS receptors[2].
Step 1: Cell Seeding & Differentiation. Seed SH-SY5Y cells at 1×10⁴ cells/well in 96-well plates. Differentiate cells using 10 µM Retinoic Acid for 5 days. Causality: Differentiation induces a mature neuronal phenotype with extended neurites and upregulated ion channels, making them highly sensitive to neuro-modulatory agents.
Step 2: Compound Exposure. Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 24 hours.
Step 3: SRB Assay. Fix cells with cold 10% Trichloroacetic Acid (TCA) and stain with Sulforhodamine B (SRB). Causality: We use SRB rather than MTT because SRB measures total protein mass, avoiding the metabolic confounding factors that highly oxidative quinoxaline derivatives can introduce to mitochondrial reductase assays.
Self-Validation Criteria: The assay must include Chlorpromazine as a positive control for neurotoxicity/phospholipidosis. A calculated IC₅₀ shift compared to undifferentiated cells highlights specific neurotoxic vulnerabilities.
Suwanhom P, Saetang J, Khongkow P, Nualnoi T, Tipmanee V, Lomlim L. "Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold." Molecules. 2021; 26(16):4895. URL: [Link]
Turku A, et al. "Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods." Molecules. 2018; 23(11):2926. URL: [Link]
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate: A Privileged Scaffold in Medicinal Chemistry
Executive Summary & Chemical Identity In contemporary drug discovery, the identification and functionalization of privileged heterocyclic scaffolds are critical for developing highly selective therapeutic agents. Ethyl 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In contemporary drug discovery, the identification and functionalization of privileged heterocyclic scaffolds are critical for developing highly selective therapeutic agents. Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS Registry Number: 500728-16-5) represents a highly versatile building block. Characterized by a conformationally restricted 1,2,3,4-tetrahydroquinoxaline core, this compound serves as a critical intermediate for synthesizing bioisosteres of phthalazinones and benzamides, which are widely utilized in oncology and virology 1.
The presence of the ethyl acetate moiety at the N1 position provides an ideal synthetic handle for downstream derivatization (e.g., saponification to carboxylic acids or direct amidation), enabling rapid exploration of structure-activity relationships (SAR).
Quantitative Physicochemical Profile
The following table summarizes the core registry data and physicochemical properties of the compound, ensuring accurate identification for procurement and quality control 1, 2.
The 1,2,3,4-tetrahydroquinoxaline scaffold is highly prized for its ability to mimic specific hydrogen-bonding networks while maintaining a rigid 3D conformation.
Oncology (PARP-1 Inhibition):
Derivatives of the tetrahydroquinoxaline core act as potent bioisosteres for the phthalazinone motif found in FDA-approved PARP-1 inhibitors like Olaparib. The lactam moiety (at the N4-C3 position) effectively anchors the molecule within the nicotinamide-ribose binding pocket of PARP-1, competitively excluding NAD⁺ and disrupting polyADP-ribosylation, leading to synthetic lethality in BRCA-mutated cancer cells 3.
Virology (HBV Capsid Modulation):
Recent literature has identified tetrahydroquinoxaline-derived phenyl ureas as highly effective modulators of Hepatitis B Virus (HBV) nucleocapsid assembly. By shifting the amide connection from a standard benzene ring to this fused bicyclic system, researchers achieved sub-micromolar antiviral potencies, misdirecting core protein (Cp) dimers to form empty capsids devoid of pregenomic RNA 4.
Figure 1: Pharmacological MoA of tetrahydroquinoxaline derivatives in PARP-1 inhibition.
Chemical Synthesis & Derivatization Workflow
Causality of the Experimental Design
The synthesis of CAS 500728-16-5 relies on the inherent electronic differentiation within the 3,4-dihydroquinoxalin-2(1H)-one precursor.
Regioselectivity: The molecule possesses two nitrogen atoms: N1 (an amine) and N4 (a lactam/amide). Because the lone pair on N4 is delocalized into the adjacent C3 carbonyl, N4 is significantly less nucleophilic. Consequently, electrophilic attack by ethyl bromoacetate occurs selectively at N1.
Reagent Selection: Potassium carbonate (K₂CO₃) is utilized as the base. It is sufficiently basic to deprotonate the N1 secondary amine but mild enough to prevent the base-catalyzed hydrolysis of the incoming ethyl ester. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the SN2 transition state, accelerating the alkylation.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system, ensuring that intermediate checks prevent the propagation of errors.
Preparation of the Reaction Mixture:
Charge a flame-dried, round-bottom flask with 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) and anhydrous DMF (0.2 M concentration). Stir at room temperature until fully dissolved.
Base Addition:
Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir the suspension for 15 minutes to allow for initial deprotonation.
Electrophile Introduction:
Add ethyl bromoacetate (1.1 eq) dropwise over 10 minutes via a syringe. The slight excess ensures complete conversion without driving di-alkylation. Heat the mixture to 60 °C.
In-Process Validation (TLC):
After 4 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (1:1). The disappearance of the lower Rf starting material and the emergence of a new, UV-active spot at a higher Rf confirms successful N-alkylation.
Workup & Isolation:
Cool the reaction to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude residue via silica gel flash chromatography to yield the pure ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Figure 2: Regioselective synthetic workflow for CAS 500728-16-5.
Analytical Validation & Quality Control
To guarantee the scientific integrity of the synthesized batch, the following self-validating analytical criteria must be met before utilizing the scaffold in downstream medicinal chemistry campaigns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: Confirm molecular weight and bulk purity.
Validation Metric: The chromatogram must show a single dominant peak (>95% AUC) at the expected retention time. The corresponding mass spectrum must display the protonated molecular ion [M+H]⁺ at m/z 235.25 .
Proton Nuclear Magnetic Resonance (¹H NMR)
Objective: Confirm structural connectivity and prove regioselectivity (N1 vs. N4 alkylation).
Validation Metric:
Ethyl Ester Signature: Observe a distinct quartet at ~4.15 ppm (2H, -O-CH₂ -CH₃) and a triplet at ~1.25 ppm (3H, -O-CH₂-CH₃ ).
Regioselectivity Proof: The methylene protons bridging the N1 nitrogen and the ester carbonyl (-N-CH₂ -COOEt) will appear as a sharp singlet at ~4.00–4.20 ppm. If O-alkylation had occurred, this signal would shift significantly downfield (>4.5 ppm).
Lactam Confirmation: A broad singlet at ~8.5–10.0 ppm must be present, corresponding to the unreacted N4-H proton, confirming that the lactam remained intact during the reaction.
Step-by-Step Synthesis Protocol for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Introduction & Pharmacological Relevance The 3-oxo-1,2,3,4-tetrahydroquinoxaline core (often referred to by its tautomeric equivalent, 3,4-dihydroquinoxalin-2(1H)-one) is a highly privileged structural motif in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The 3-oxo-1,2,3,4-tetrahydroquinoxaline core (often referred to by its tautomeric equivalent, 3,4-dihydroquinoxalin-2(1H)-one) is a highly privileged structural motif in medicinal chemistry. It serves as the foundational scaffold for numerous therapeutics, including potent tubulin polymerization inhibitors[1], colchicine binding site inhibitors[2], and various kinase antagonists.
Synthesizing N-alkylated derivatives of this core, specifically Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5), presents a unique synthetic challenge. Direct alkylation of the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one core with ethyl bromoacetate is notoriously problematic. Because the amide nitrogen (adjacent to the carbonyl) possesses a significantly lower pKa (~10) than the basic amine nitrogen, base-promoted alkylation predominantly functionalizes the amide position, leading to poor regioselectivity and complex purification pipelines[3][4].
To achieve absolute regiocontrol and direct the ethyl acetate moiety exclusively to the basic amine position, this protocol outlines a highly efficient de novo ring construction strategy utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a reductive lactamization.
Retrosynthetic Strategy & Mechanistic Rationale
Instead of functionalizing a pre-existing heterocycle, our approach builds the ring around the desired substituents.
Step 1 (SNAr): 1-Fluoro-2-nitrobenzene is reacted with diethyl iminodiacetate. Fluoride serves as an exceptional leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex by withdrawing electron density from the aromatic ring[5].
Step 2 (Reductive Cyclization): The nitro group of the resulting intermediate is reduced to an aniline. The spatial proximity of the newly formed primary amine to the pendant ethyl ester groups triggers an entropy-driven intramolecular lactamization, forming the 6-membered quinoxalinone core and expelling ethanol.
Figure 1. De novo synthesis workflow for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Reaction Optimization Data
To ensure maximum throughput and yield, the reaction conditions were rigorously optimized. The quantitative data below illustrates the causality behind our final reagent selections.
Marginal yield increase does not justify the higher reagent cost.
Table 2: Optimization of Reductive Cyclization
Entry
Reducing Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
Rationale / Observation
1
H₂, Pd/C
EtOH
25
24
65
Clean reduction, but neutral pH leads to incomplete lactamization.
2
SnCl₂·2H₂O
EtOH/HCl
70
8
78
Harsh acidic conditions caused partial hydrolysis of the ester.
3
Fe powder
AcOH
80
5
94
Optimal. Mild acid catalyzes lactamization without ester cleavage.
Experimental Workflows
Protocol 1: Synthesis of Diethyl 2,2'-((2-nitrophenyl)azanediyl)diacetate
Objective: Form the tertiary amine intermediate via SNAr.
Step-by-Step Methodology:
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-nitrobenzene (14.1 g, 100 mmol) in anhydrous DMF (100 mL).
Reaction: Attach a reflux condenser and heat the suspension to 90 °C under an argon atmosphere for 12 hours.
Workup: Cool the mixture to room temperature. Pour the suspension into ice-cold distilled water (400 mL) to precipitate the inorganic salts and partition the organic product. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
Washing: Wash the combined organic layers sequentially with water (3 × 100 mL) to remove residual DMF, and finally with brine (100 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a viscous yellow-orange oil.
Self-Validating QC Checkpoint:
TLC:Rf
= 0.45 (Hexanes/EtOAc 7:3).
LC-MS: Expected
[M+H]+
= 311.1. Do not proceed to Step 2 if starting material (
Rf
= 0.70) remains.
Protocol 2: Reductive Cyclization to Target Molecule
Objective: Reduce the nitro group and drive the intramolecular amidation to form the quinoxalinone core.
Figure 2. Mechanistic sequence of the reductive lactamization step forming the quinoxalinone core.
Step-by-Step Methodology:
Preparation: Dissolve the crude Diethyl 2,2'-((2-nitrophenyl)azanediyl)diacetate (~31 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL two-neck flask.
Reduction: While stirring vigorously at room temperature, add iron powder (27.9 g, 500 mmol, 5.0 eq) in small portions over 30 minutes to prevent excessive exotherms.
Cyclization: Once addition is complete, heat the reaction mixture to 80 °C for 5 hours. Causality Note: The acetic acid acts as both a proton source for the reduction and an acid catalyst, activating the ester carbonyl for the subsequent nucleophilic attack by the newly formed aniline.
Filtration: Cool the mixture to room temperature and filter through a pad of Celite to remove unreacted iron and iron salts. Wash the Celite pad with EtOAc (200 mL).
Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dilute the residue with EtOAc (200 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8.
Purification: Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the target compound as an off-white solid.
Application Notes & Protocols: Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate as a Versatile Precursor in Drug Discovery
Introduction: The Strategic Value of the Quinoxaline Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Quinoxaline Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to a variety of biological targets with high affinity.[1] The quinoxaline ring system is a prominent member of this class.[2] Quinoxaline derivatives are noted for their extensive range of pharmacological activities, including anticancer,[3][4] antiviral,[5] anti-inflammatory,[4][6] and antimicrobial properties.[7][8] This broad bioactivity stems from the unique electronic and structural features of the fused benzene and pyrazine rings, which allow for diverse molecular interactions.[5]
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate serves as a highly strategic precursor for harnessing the potential of this scaffold. Its structure incorporates a reactive handle—the ethyl acetate group—at the N1 position, providing a direct and versatile point for chemical modification. This allows researchers to systematically explore the chemical space around the quinoxaline core, enabling the development of compound libraries for screening and the fine-tuning of lead candidates through structure-activity relationship (SAR) studies. This guide provides a detailed overview of the properties, synthesis, and key application protocols for this valuable building block in drug discovery programs.
Section 1: Precursor Characteristics and Handling
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
Physicochemical and Spectroscopic Data
The accurate characterization of the starting material is a prerequisite for any synthetic campaign, ensuring reproducibility and validating the integrity of downstream results.
Table 1: Physicochemical Properties of the Precursor
Table 2: Representative Spectroscopic Data
(Note: Data is compiled based on closely related structures and established principles. Actual spectra should be acquired for each batch.)
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For long-term stability, storage at 0-8°C is recommended.[13]
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust. Refer to the Safety Data Sheet (SDS) for complete safety information.
Section 2: Synthesis of the Precursor
The most direct route to Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is the N-alkylation of the parent lactam, 3,4-dihydroquinoxalin-2(1H)-one. This protocol is based on established N-alkylation methodologies for similar heterocyclic systems.[14]
Workflow for Precursor Synthesis
Caption: General workflow for the N-alkylation synthesis of the title precursor.
Protocol 2.1: Synthesis via N-Alkylation
Rationale: This protocol employs a standard SN2 reaction. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the reagents and stabilize the intermediate cationic species without solvating the base's anion, thus maximizing its nucleophilicity. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the amide nitrogen, making it nucleophilic for the subsequent attack on ethyl bromoacetate.
Reagents & Equipment:
3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)
Ethyl bromoacetate (1.5 eq)
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
N,N-Dimethylformamide (DMF), anhydrous
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).
Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).
Add ethyl bromoacetate (1.5 eq) dropwise to the stirring suspension at room temperature.
Stir the reaction mixture at room temperature for 24 hours.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as Ethyl Acetate/Hexane (1:1 v/v). The product should have a higher Rf value than the starting material.
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A solid precipitate should form.
Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and salts.
Purification: Recrystallize the crude solid from ethanol to afford the pure product. Dry the final product under vacuum.
Section 3: Application Protocols for Drug Discovery
The true utility of this precursor lies in its capacity for facile derivatization. The following protocols outline key transformations to generate novel analogues for biological screening.
Derivatization Strategy Overview
Caption: Key derivatization pathways starting from the precursor.
Protocol 3.1: Saponification to the Carboxylic Acid
Rationale: The conversion of the ethyl ester to a carboxylic acid is a pivotal step. The resulting acid is a versatile intermediate for amide couplings, a common strategy to introduce diversity and modulate physicochemical properties in drug candidates. Lithium hydroxide (LiOH) in a mixed solvent system (THF/water) is a standard and reliable method for this transformation, typically proceeding cleanly at room temperature.
Dissolve the precursor (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add LiOH·H₂O (2.5 eq) and stir the mixture vigorously at room temperature.
Reaction Monitoring: Monitor by TLC until the starting material is fully consumed (typically 2-4 hours).
Work-up: Remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate will form.
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 3.2: Amide Library Synthesis
Rationale: This protocol details the coupling of the carboxylic acid intermediate with a diverse set of primary or secondary amines to generate a library of amides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction mixture.
To overcome challenges related to pharmacokinetics (e.g., poor cell permeability, rapid metabolism) or toxicity associated with carboxylic acids, bioisosteric replacement is a powerful strategy in lead optimization.[15][16] A bioisostere is a functional group that retains the essential biological activity of the parent group but has different physical or chemical properties.[17][18]
Conceptual Framework for Bioisosterism
Caption: Bioisosteric replacements for the carboxylic acid moiety.
Application Insight: Starting from the carboxylic acid intermediate (Protocol 3.1), established multi-step synthetic routes can be employed to synthesize tetrazole or acyl sulfonamide analogues. For instance, the conversion of the acid to an amide, followed by dehydration, can lead to a nitrile, which is a precursor for tetrazole formation using sodium azide. These modifications can significantly alter the compound's acidity, lipophilicity, and metabolic stability, often leading to improved drug-like properties.
Conclusion
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is more than a simple chemical; it is a strategic entry point into a rich and pharmacologically relevant chemical space. Its straightforward synthesis and the versatile reactivity of its ester group provide medicinal chemists with a robust platform for generating novel quinoxaline-based compounds. The protocols outlined in this guide offer reliable methods for its synthesis and derivatization, enabling the systematic exploration required to uncover new therapeutic agents for a wide range of diseases.
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ECHA. (n.d.). ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. Retrieved from [Link]
Chemical Communications. (n.d.). Direct alkylation of quinoxalinones with electron-deficient alkenes enabled by a sequential paired electrolysis. Retrieved from [Link]
Gaba, M., et al. (2014). Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505. Available from: [Link]
Al-Karmalawy, A. A., & Eweas, A. F. (2020). Novel Small-Molecule Scaffolds as Candidates against the SARS Coronavirus 2 Main Protease: A Fragment-Guided in Silico Approach. Molecules, 25(23), 5537. Available from: [Link]
Xu, C., et al. (2020). Discovery and Development of Inflammatory Inhibitors from 2-Phenylchromonone (Flavone) Scaffolds. Current Topics in Medicinal Chemistry, 20(28), 2578-2598. Available from: [Link]
Wang, T., et al. (2023). Discovery of anti-inflammatory natural flavonoids: Diverse scaffolds and promising leads for drug discovery. European Journal of Medicinal Chemistry, 260, 115791. Available from: [Link]
ResearchGate. (n.d.). Previous approaches and proposed visible light-induced N-alkylation of quinoxalinone-2(1H)-ones. Retrieved from [Link]
Abad, N., et al. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 682-685. Available from: [Link]
IUCrData. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Retrieved from [Link]
Saha, C., et al. (2024). Antiviral Flavonoids: A Natural Scaffold with Prospects as Phytomedicines against SARS-CoV2. Mini-Reviews in Medicinal Chemistry, 24(1), 39-59. Available from: [Link]
PubMed. (2025). In Silico Discovery of a Novel Antiviral Scaffold for SARS-CoV-2 Targeting the Spike Glycoprotein through the Fatty Acid Binding Pocket. Retrieved from [Link]
ACS Omega. (2025). In Silico Discovery of a Novel Antiviral Scaffold for SARS-CoV-2 Targeting the Spike Glycoprotein through the Fatty Acid Binding Pocket. Retrieved from [Link]
ResearchGate. (n.d.). Visible-light assisted alkylation of quinoxalinones (Jin method). Retrieved from [Link]
Zhao, W., et al. (2023). Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation. The Journal of Organic Chemistry, 88(9), 5851-5860. Available from: [Link]
PubChemLite. (n.d.). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. Retrieved from [Link]
IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Retrieved from [Link]
Matiichuk, V., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7][9]triazino[2,3-c]quinazolines. Pharmaceuticals, 17(7), 834. Available from: [Link]
Preprints.org. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][7][9]triazino[2,3-C]quinazolines. Retrieved from [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]
SCICONX. (2025). Advances in Bio-isosteric Replacement for Modern Medicinal Chemistry. Retrieved from [Link]
Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]
El-Faham, A., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry, 14(4), 103043. Available from: [Link]
NextSDS. (n.d.). Ethyl (3-oxodecahydroquinoxalin-2-yl)acetate. Retrieved from [Link]
ResearchGate. (2018). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate. Retrieved from [Link]
ResearchGate. (n.d.). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. Retrieved from [Link]
Ukrainets, I. V., et al. (2009). Ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2764. Available from: [Link]
Ferfra, S. (2017). CRYSTAL STRUCTURE OF ETHYL 2-[(2Z)-3-OXO-4-(PROP-2-EN--1-YL)- 1,2,3,4-TETRAHYDROQUINOXALIN-2-YLIDENE]ACETATE. Journal of Materials and Environmental Chemistry, 16(1). Available from: [Link]
Application Note: HPLC Method Development and Validation for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Abstract This application note details the autonomous development and self-validating protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. B...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the autonomous development and self-validating protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. By deconstructing the physicochemical properties of the tetrahydroquinoxaline scaffold, we establish the causality behind stationary phase selection, mobile phase pH control, and gradient dynamics. The method is fully aligned with regulatory validation guidelines, ensuring robust quantification for drug development and quality control applications.
Molecular Profiling & Chromatographic Causality
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a critical synthetic intermediate and pharmacophore scaffold, frequently utilized in the synthesis of novel therapeutics such as BET bromodomain inhibitors ([1]([Link]1]. The molecule presents a unique analytical profile due to its mixed polarity: it contains a hydrophobic aromatic ring, a hydrogen-bond donating secondary amine, a lactam carbonyl, and an ester moiety.
To develop a self-validating analytical method, we must dictate our chromatographic parameters based on these intrinsic properties:
Stationary Phase Selection: While standard C18 columns provide baseline hydrophobic retention, the highly aromatic nature of the quinoxaline bicyclic system benefits from orthogonal selectivity. A Phenyl-Hexyl stationary phase is highly recommended. The phenyl groups on the silica surface engage in
π−π
interactions with the tetrahydroquinoxaline core, providing superior resolution between the active pharmaceutical ingredient (API) and structurally similar synthetic byproducts.
Mobile Phase and pH Control: The secondary amine within the tetrahydroquinoxaline ring is susceptible to secondary interactions with residual silanols on the silica support, which classically manifests as peak tailing. To mitigate this, the mobile phase pH must be strictly controlled. Utilizing an acidic modifier—specifically 0.1% Formic Acid (pH ~2.7)—ensures the amine is fully protonated. This not only yields sharp, symmetrical peaks but also renders the method fully compatible with Mass Spectrometry (MS) for downstream structural elucidation, avoiding the ion-suppression issues associated with non-volatile buffers like phosphoric acid ([2]([Link]2].
Organic Modifier and Elution Dynamics: Acetonitrile (ACN) is selected over methanol due to its lower viscosity and lower UV cutoff (190 nm), which minimizes baseline drift during gradient elution. A gradient approach is necessary to elute the moderately polar API while ensuring highly hydrophobic impurities are washed from the column.
Method Development Workflow
Caption: Logical workflow for HPLC method development and validation of quinoxaline derivatives.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; system suitability criteria must be met prior to sample analysis to ensure real-time trustworthiness of the data.
Materials & Reagents
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate reference standard (>99.0% purity).
LC-MS Grade Acetonitrile (ACN) and Water.
LC-MS Grade Formic Acid (FA).
Sample Preparation
Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN to yield a 1.0 mg/mL (1000 µg/mL) stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (95% Water / 5% ACN) to create a target working concentration of 50 µg/mL.
Causality Note: Diluting the final injected sample in the initial mobile phase composition prevents the "solvent effect"—a phenomenon where a strong injection solvent causes premature band broadening and peak splitting at the column head.
Chromatographic Conditions
Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Column Temperature: 35°C (Maintains reproducible fluid viscosity and mass transfer kinetics).
0.0 – 2.0 min: 5% B (Isocratic hold to focus polar analytes).
2.0 – 10.0 min: 5%
→
95% B (Linear ramp to elute the main peak and degradants).
10.0 – 12.0 min: 95% B (High-organic column wash).
12.0 – 12.1 min: 95%
→
5% B (Return to initial conditions).
12.1 – 15.0 min: 5% B (Column re-equilibration).
Method Validation Framework (ICH Q2(R2))
To ensure the analytical procedure is fit for its intended purpose, it must be rigorously validated according to the latest ICH Q2(R2) guidelines (([Link]. The validation strategy ensures that the method is not only accurate and precise but also robust against minor day-to-day variations in the laboratory environment.
Caption: ICH Q2(R2) analytical method validation parameters and acceptance criteria.
Quantitative Data Presentation
The following tables summarize the target system suitability parameters and the ICH Q2(R2) validation acceptance criteria required to authorize this method for routine Quality Control (QC) use.
Table 1: System Suitability Parameters (Self-Validation Criteria)
Parameter
Target Value
Causality / Significance
Retention Time (
tR
)
~6.5 - 7.5 min
Ensures consistent gradient elution and column chemistry.
Tailing Factor (
Tf
)
≤
1.5
Confirms successful masking of secondary silanol interactions.
Theoretical Plates (
N
)
≥
5,000
Verifies column efficiency and optimal mass transfer.
Peak Purity Angle
<
Purity Threshold
PDA confirmation that the API peak is free of co-eluting impurities.
Injection Precision
RSD
≤
1.0% (n=6)
Validates the mechanical integrity of the autosampler.
Table 2: ICH Q2(R2) Validation Acceptance Criteria
No interference at the API
tR
. Resolution (
Rs
) between API and closest degradant
≥
1.5.
Linearity
5 concentration levels ranging from 50% to 150% of the target concentration (25 to 75 µg/mL).
Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2.0% of the target response.
Accuracy
Spike recovery at 80%, 100%, and 120% levels (n=3 per level).
Mean recovery across all levels must be between 98.0% and 102.0%.
Precision
6 replicate injections of the 100% target concentration sample.
Relative Standard Deviation (RSD) of peak areas
≤
2.0%.
Robustness
Deliberate variations in flow rate (
±
0.1 mL/min), column temp (
±
2°C), and organic composition (
±
2%).
System suitability criteria (Table 1) must remain fulfilled under all variant conditions.
References
Title: Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Separation of Quinoxaline on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Application Note: Advanced Catalytic Reduction Techniques for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Executive Summary In modern drug development, the 1,2,3,4-tetrahydroquinoxaline scaffold serves as a privileged pharmacophore, frequently appearing in BRD4 inhibitors, aldose reductase inhibitors, and CETP antagonists[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, the 1,2,3,4-tetrahydroquinoxaline scaffold serves as a privileged pharmacophore, frequently appearing in BRD4 inhibitors, aldose reductase inhibitors, and CETP antagonists[1]. Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate presents a unique synthetic challenge due to the presence of two distinct reducible moieties: an aliphatic ethyl ester and a tertiary lactam (the 3-oxo group).
Standard stoichiometric reductants (e.g.,
LiAlH4
) lack chemoselectivity and will indiscriminately reduce both groups. As a Senior Application Scientist, I have designed this protocol guide to detail orthogonal, highly chemoselective catalytic reduction techniques. By tuning the electronic properties of the transition-metal catalyst and the nature of the hydride source, researchers can predictably dictate the site of reduction to generate specific structural analogs.
Structural Profiling & Chemoselectivity Strategy
The chemoselective divergence of this molecule relies on exploiting the distinct electrophilicities and Lewis basicities of its functional groups:
The Ester Moiety: A "hard" electrophile that typically resists mild transition-metal hydrides but can be activated via hydrogen-bonding networks.
The Lactam Moiety: Highly resonance-stabilized, requiring oxophilic catalysts (like silanes) to disrupt the amide resonance via silyl ether formation.
Chemoselective catalytic reduction pathways for the quinoxalinone derivative.
Protocol A: Chemoselective Ester Reduction to Alcohol
Objective: Reduce the ethyl ester to a primary alcohol (yielding 1-(2-hydroxyethyl)-3,4-dihydroquinoxalin-2(1H)-one) while preserving the lactam core.
Causality & Mechanism:
Esters are notoriously resistant to mild hydrogenation. However, employing a bifunctional catalyst based on a copper(I)/N-heterocyclic carbene (NHC) complex and a guanidine organocatalyst enables the catalytic reduction of esters to alcohols with
H2
[2]. The guanidine subunit acts as a proton shuttle and activates the ester via hydrogen bonding, lowering its LUMO. Concurrently, the Cu(I) center heterolytically cleaves
H2
to form a "soft" nucleophilic copper hydride[3]. This synergistic activation enables reduction at 100 bar
H2
without affecting the highly stable lactam[2]. Alternatively, an inexpensive zinc acetate catalyst paired with silanes can also achieve this chemoselectivity[4].
Step-by-Step Methodology (Cu/NHC System):
Catalyst Assembly: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with
IPrCuCl
(5 mol%),
NaOtBu
(5 mol%), and 1,1,3,3-tetramethylguanidine (10 mol%).
Substrate Addition: Dissolve Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (1.0 mmol) in anhydrous THF (5.0 mL) and transfer the solution to the autoclave.
Pressurization: Seal the autoclave, purge the headspace three times with
H2
gas, and pressurize to 100 bar[2].
Reaction Execution: Heat the vessel to 80 °C and stir vigorously for 24 hours. The high pressure is required to ensure sufficient dissolved
H2
for the heterolytic cleavage step[2].
Workup: Cool the reactor to room temperature and vent the
H2
gas slowly. Quench the reaction mixture with saturated aqueous
NH4Cl
, extract with ethyl acetate (3 × 10 mL), dry over anhydrous
Na2SO4
, and purify via flash chromatography.
Mechanism of Cu/NHC-catalyzed ester reduction via hydrogen bonding and hydride transfer.
Protocol B: Deoxygenative Reduction of the Lactam Core
Objective: Reduce the 3-oxo lactam to a methylene group, yielding the fully saturated amine (Ethyl 2-(1,2,3,4-tetrahydroquinoxalin-1-yl)acetate).
Causality & Mechanism:
The resonance stabilization of the lactam amide bond makes it resistant to standard
H2
hydrogenation. Hydrosilylation using transition metals (e.g., Iridium) paired with silanes like tetramethyldisiloxane (TMDS) is highly effective. The lactam carbonyl is more Lewis basic than the ester carbonyl. The oxophilicity of the silicon atom drives the preferential formation of a silyl ether intermediate at the lactam site, disrupting the amide resonance and activating the carbon center for sequential hydride attacks, leaving the ester intact.
Step-by-Step Methodology:
Catalyst Activation: In a Schlenk flask under argon, dissolve Vaska's complex
[Ir(CO)Cl(PPh3)2]
(1 mol%) in anhydrous toluene (3.0 mL).
Silane Addition: Add TMDS (3.0 equiv) dropwise. A distinct color change indicates the formation of the active Ir-H/silyl species.
Substrate Addition: Add the quinoxalinone substrate (1.0 mmol) dissolved in toluene (2.0 mL).
Reaction Execution: Stir at 60 °C for 12 hours. Monitor the disappearance of the lactam C=O stretch (~1680 cm⁻¹) via FTIR.
Hydrolysis: Cool to 0 °C and carefully add 1M
NaOH
(2.0 mL) to hydrolyze the silyl ethers. Extract with dichloromethane, dry, and concentrate in vacuo.
Objective: For researchers looking to synthesize the target core from its unsaturated precursor via asymmetric transfer hydrogenation.
Causality & Mechanism:
Constructing the saturated core with high enantioselectivity requires precise facial discrimination. Biomimetic asymmetric reduction of quinoxalinones with chiral and regenerable NAD(P)H models gives chiral dihydroquinoxalinones with high yields and excellent enantioselectivities[5]. The urea catalyst activates the substrate via dual hydrogen bonding[5]. A Ruthenium co-catalyst continuously regenerates the NAD(P)H model using
H2
gas, ensuring an atom-economical, self-validating catalytic cycle that avoids stoichiometric waste[5].
Step-by-Step Methodology:
System Assembly: In a pressure reactor, combine the unsaturated quinoxalinone precursor (0.20 mmol),
[Ru(p-cymene)I2]2
(0.5 mol%), chiral urea catalyst (20 mol%), and the NAD(P)H model (R)-H1 (10 mol%)[5].
Solvent & Gas: Add anhydrous
CHCl3
(3.0 mL). Purge the reactor with
H2
and pressurize to 500 psi[5].
Reaction Execution: Stir the mixture at 70 °C for 48 hours[5].
Isolation: Depressurize the reactor safely, evaporate the solvent, and purify via silica gel chromatography to isolate the chiral tetrahydroquinoxaline derivative.
Quantitative Data Summaries
Table 1: Catalyst Selection Matrix for Quinoxalinone Derivative Reduction
A Bifunctional Copper Catalyst Enables Ester Reduction with H2.ChemRxiv / ACS Publications.
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides.ACS Publications.
Biomimetic asymmetric reduction of benzoxazinones and quinoxalinones using ureas as transfer catalysts.Chemical Communications (RSC Publishing).
Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation.Chemical Science (RSC Publishing) / PMC.
Zinc-catalyzed chemoselective reduction of esters to alcohols.LookChem / Academic Research.
Application Note: Formulation Strategies for In Vivo Pharmacokinetic Studies of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Executive Summary Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5) is a versatile bicyclic building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (CAS: 500728-16-5) is a versatile bicyclic building block frequently utilized in the synthesis of novel therapeutics, including kinase inhibitors and metabolic modulators [1]. Transitioning this scaffold from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling presents two distinct formulation challenges: high lipophilicity (resulting in poor aqueous solubility) and metabolic lability (due to a highly cleavable ethyl ester moiety).
This application note provides researchers with field-proven, self-validating protocols for formulating this compound for intravenous (IV) and oral (PO) administration in rodent models, ensuring precise, artifact-free systemic exposure data.
Physicochemical Profiling & Causality
As a Senior Application Scientist, it is critical to understand why specific excipients and handling procedures are chosen. Formulation is not arbitrary; it is dictated by the molecule's physicochemical liabilities.
Aqueous Solubility (The IV Challenge): The planar tetrahydroquinoxaline ring system and the lipophilic ethyl acetate group contribute to high crystal lattice energy. Aqueous buffers alone cannot overcome this energy, leading to immediate precipitation. Causality: We must utilize a co-solvent system (DMSO/PEG400) to lower the interfacial tension and maintain supersaturation upon dilution in the bloodstream, preventing fatal capillary micro-embolisms [2].
Esterase Lability (The Sampling Challenge): The ethyl ester at position 1 is a prime target for rapid hydrolysis by plasma carboxylesterases (CES1/CES2) [3]. Causality: If the parent ester is the primary analyte of interest, ex vivo degradation in the blood collection tube will artificially depress the measured maximum concentration (
Cmax
) and area under the curve (
AUC
). Therefore, causality dictates the mandatory inclusion of a serine esterase inhibitor, such as Phenylmethanesulfonyl fluoride (PMSF), during blood sampling to freeze the metabolic profile at the exact moment of collection [3].
Fig 1. Workflow for the formulation and in vivo pharmacokinetic evaluation of the quinoxaline derivative.
Experimental Protocols: Self-Validating Systems
The following protocols are designed with built-in physical checkpoints to ensure formulation integrity prior to dosing.
Weighing: Accurately weigh 20.0 mg of the API into a clean, dry 20 mL glass scintillation vial.
Lattice Disruption: Add 1.0 mL of Dimethyl sulfoxide (DMSO). Vortex vigorously for 1 minute and sonicate for 5 minutes.
Checkpoint: The solution must be optically clear. If any particulates remain, the crystal lattice has not been fully disrupted.
Co-solvation: Add 4.0 mL of Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes to ensure complete homogenous mixing of the organic phases.
Aqueous Dilution: Dropwise, add 5.0 mL of 0.9% sterile Saline while continuously vortexing. Do not add the saline all at once, as localized high-aqueous pockets will cause irreversible nucleation.
Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.
Checkpoint: Check for a Tyndall effect (light scattering) using a laser pointer. A lack of scattering validates that the drug is in a true solution, safe for IV bolus injection.
Wetting: Weigh 100.0 mg of the API into a glass mortar. Add 10 µL of Tween-80 directly to the powder. Triturate gently with a pestle for 2 minutes to thoroughly coat the hydrophobic particles.
Suspending: Gradually add 10.0 mL of a pre-made 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) aqueous solution in geometric proportions (1 mL, then 2 mL, then 7 mL). Triturate constantly.
Homogenization: Transfer the suspension to a vial and sonicate in a water bath for 10 minutes to degas and break up loose agglomerates.
Checkpoint: Draw 1 mL of the suspension into a gavage syringe. The fluid should look uniformly milky with no visible macroscopic aggregates that could clog the gavage needle.
Protocol C: In Vivo Dosing and Plasma Stabilization
Administration: Administer the IV formulation via the lateral tail vein (1 mL/kg) or the PO formulation via oral gavage (5 mL/kg) to Sprague-Dawley rats.
Inhibitor Pre-treatment: Prior to the study, spike K2EDTA blood collection tubes with 10 µL of a 500 mM PMSF stock solution (in ethanol) per 1 mL of expected blood volume (Final PMSF concentration: 5 mM) [3].
Sampling: Collect blood at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h). Invert the tubes gently 5 times and immediately place on wet ice.
Processing: Centrifuge at 4°C, 3000 x g for 10 minutes. Extract the plasma.
Checkpoint: Plasma must be pale yellow and non-hemolyzed. Hemolysis releases massive amounts of intracellular esterases that can overwhelm the PMSF inhibitor, invalidating that time point.
(Simulated data reflecting the typical rapid in vivo hydrolysis of lipophilic quinoxaline esters into their corresponding acid metabolites).
Analyte
Tmax
(h)
Cmax
(ng/mL)
t1/2
(h)
AUC0−t
(ng·h/mL)
Parent Ester
0.5
450
0.8
1,200
Acid Metabolite
1.5
1,800
4.2
8,500
In Vivo Metabolic Pathway Visualization
Understanding the in vivo fate of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is crucial for accurate bioanalytical quantification. The diagram below illustrates the rapid first-pass and systemic hydrolysis of the ester group.
Fig 2. In vivo metabolic pathway highlighting the rapid ester hydrolysis of the parent compound.
References
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL:[Link]
Fang, L., et al. (2012). Use of a carboxylesterase inhibitor of phenylmethanesulfonyl fluoride to stabilize epothilone D in rat plasma for a validated UHPLC–MS/MS assay. Journal of Chromatography B, 900, 38-44. URL:[Link]
Syama, Y. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36803-36819. URL:[Link]
Preclinical In Vivo Evaluation Guide: Pharmacokinetics and Neuroprotective Efficacy of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Pharmacological Rationale & Causality Quinoxaline derivatives represent a privileged structural scaffold in medicinal chemistry, primarily recognized for their potent competitive antagonism at the α-amino-3-hydroxy-5-met...
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacological Rationale & Causality
Quinoxaline derivatives represent a privileged structural scaffold in medicinal chemistry, primarily recognized for their potent competitive antagonism at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. Historically, first-generation quinoxalinediones (such as NBQX) demonstrated profound neuroprotective effects in models of cerebral ischemia. However, their clinical translation was severely hindered by nephrotoxicity, caused by poor aqueous solubility and subsequent crystallization in the renal tubules[2].
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a synthetic quinoxaline intermediate that retains the core pharmacophore required for AMPA receptor binding. To evaluate its potential as a neuroprotectant or anticonvulsant[3], researchers must design in vivo protocols that rigorously address formulation solubility, systemic exposure, and target engagement in excitotoxic environments[4]. The following protocols are designed as self-validating systems to ensure absolute data integrity during preclinical testing.
Formulation Engineering Protocol
Causality: To prevent the historical pitfalls of quinoxaline precipitation, the formulation must encapsulate the hydrophobic core while remaining physiologically compatible for intravenous (IV) and per os (PO) administration. We utilize 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD), which forms a transient inclusion complex with the quinoxaline ring, enhancing solubility without altering the drug's intrinsic pharmacokinetic properties.
Step-by-Step Methodology
Weighing: Accurately weigh 10.0 mg of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate into a sterile glass vial.
Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO) to the vial. Vortex vigorously for 2 minutes until no macroscopic particles remain.
Complexation: Gradually add 9.5 mL of 20% (w/v) HP-β-CD dissolved in sterile saline (0.9% NaCl) dropwise, while continuously sonicating the mixture at 37°C for 15 minutes.
System Validation & QC: Perform Dynamic Light Scattering (DLS) or a visual inspection against a contrasting black/white background. Criteria: The solution must be completely transparent. If turbidity or micro-precipitates are observed, the cyclodextrin inclusion complex has failed, and IV administration will cause fatal micro-embolisms. Do not proceed until the solution is optically clear.
Table 1: Formulation Matrix
Component
Function
Final Concentration
Volume/Mass
Ethyl 2-(...)-acetate
Active Pharmaceutical Ingredient (API)
1.0 mg/mL
10.0 mg
DMSO
Primary Solvent / Penetration Enhancer
5% (v/v)
0.5 mL
20% HP-β-CD in Saline
Solubilizer / Inclusion Complex Agent
95% (v/v)
9.5 mL
Pharmacokinetic (PK) Profiling Protocol
Causality: Before efficacy testing, we must establish the compound's half-life (
t1/2
) and systemic clearance. AMPA antagonists require sustained central nervous system (CNS) exposure during the acute phase of ischemia to prevent excitotoxicity[2].
Step-by-Step Methodology
Subject Preparation: Use adult male Sprague-Dawley rats (250–300g). Fast the PO cohort overnight (water ad libitum).
Administration:
IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus delivery over 60 seconds).
PO Cohort: Administer 10 mg/kg via oral gavage.
Serial Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose into K2-EDTA tubes.
Processing: Centrifuge samples at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.
System Validation & QC: During LC-MS/MS quantification, spike all plasma samples with a known internal standard (IS) (e.g., a deuterated quinoxaline analog) prior to protein precipitation with acetonitrile. Criteria: A recovery rate of >85% for the IS validates the extraction efficiency and ensures the absence of severe matrix effects.
Low PO bioavailability necessitates IV dosing for acute stroke models.
Pharmacodynamic (PD) Efficacy: tMCAO Stroke Model
Causality: The transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for mimicking human ischemic stroke. By occluding the artery for 90 minutes and then allowing reperfusion, we trigger a massive release of glutamate. Administering our quinoxaline derivative at the exact onset of reperfusion tests its ability to block AMPA-mediated calcium influx and subsequent neuronal apoptosis[1][2].
Step-by-Step Methodology
Anesthesia: Induce anesthesia with 4% isoflurane and maintain at 1.5–2% via a face mask. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad.
Surgical Occlusion: Isolate the right common carotid artery (CCA). Insert a silicon-coated nylon monofilament (diameter 0.36 mm) into the internal carotid artery (ICA) until mild resistance is felt, effectively occluding the origin of the MCA.
System Validation & QC (Critical Step): Utilize Laser Doppler Flowmetry (LDF) with a probe affixed to the skull over the core territory of the MCA. Criteria: The protocol is only valid if LDF shows a >80% drop in regional cerebral blood flow (rCBF) upon filament insertion, and a >70% recovery upon filament withdrawal. Animals failing these hemodynamic criteria must be excluded to prevent false positives/negatives.
Dosing & Reperfusion: After exactly 90 minutes of occlusion, withdraw the filament. Immediately administer the formulated Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (5 mg/kg IV).
Endpoint Analysis: Euthanize the animals 24 hours post-reperfusion. Extract the brain, slice into 2 mm coronal sections, and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Healthy mitochondria will reduce TTC to a deep red formazan, while infarcted (dead) tissue remains white.
Figure 2: End-to-end self-validating preclinical workflow for in vivo evaluation.
References
Title: The Neuroprotective Effect of the Novel AMPA Receptor Antagonist PD152247 (PNQX) in Temporary Focal Ischemia in the Rat
Source: American Heart Association Journals
URL: [Link]
Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design
Source: MDPI
URL: [Link]
Title: In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors
Source: ResearchGate
URL: [Link]
Troubleshooting poor solubility of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in DMSO
Technical Support Center: Troubleshooting Guide Introduction This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(3-oxo-1,2,3,4-tetrahydr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Guide
Introduction
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in Dimethyl Sulfoxide (DMSO). While DMSO is an exceptionally powerful and widely used solvent in discovery research, its unique chemical properties and the inherent characteristics of complex organic molecules can sometimes lead to dissolution issues.[1][2] This document provides a structured, in-depth approach to not only solving these issues but also understanding the underlying chemical principles to ensure experimental success and data integrity.
This section addresses the most common issues in a logical progression, from foundational checks to advanced concepts.
Q1: I am struggling to dissolve my solid Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in DMSO at my desired concentration. What are the most critical first steps to check?
A1: When initial dissolution fails, it is essential to validate the core components of your system: the solvent and the solute.
Solvent Integrity (DMSO Quality): The single most common cause of poor solubility in DMSO for lipophilic compounds is water contamination.[3] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water alters the solvent's polarity and structure, significantly decreasing its ability to dissolve many organic compounds.[3][5]
Actionable Advice: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle. For highly sensitive experiments, purchase smaller-volume bottles to minimize air exposure over time. Store DMSO in a tightly sealed container, ideally in a desiccator, to protect it from atmospheric moisture.[3]
Compound Purity & Form: The purity and solid-state form of your compound are critical.
Purity: Synthetic impurities or residual salts can sometimes alter solubility characteristics.[6][7]
Solid Form (Amorphous vs. Crystalline): Amorphous solids typically dissolve more readily and can form supersaturated solutions, while crystalline forms are more stable and often less soluble.[4][8] It is possible that your compound has settled into a highly stable, less soluble crystalline lattice.
Initial Dissolution Technique: Passive dissolution is often insufficient. Mechanical energy is required to break down the crystal lattice and promote solvation.
Actionable Advice: Ensure you are vortexing the solution thoroughly. If solids remain, proceed to the energy-assisted methods described in the protocol below (Section Q2).
Q2: What is the field-proven, standard protocol for dissolving a challenging compound like this in DMSO to create a stock solution?
A2: This protocol outlines a systematic approach that incorporates best practices to maximize the chances of successful dissolution while preserving the integrity of your compound.
Detailed Protocol: Preparation of a Concentrated Stock Solution in DMSO
Objective: To achieve complete dissolution of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in DMSO and ensure the stability and accuracy of the resulting stock solution.
Sterile microcentrifuge tubes or appropriate glass vials
Calibrated pipettes
Vortex mixer
Water bath sonicator
Water bath or heat block (set to 37°C)
Methodology:
Pre-Experiment Equilibration: Before opening, allow both the compound vial and the bottle of anhydrous DMSO to equilibrate to room temperature. This crucial step prevents atmospheric water from condensing onto the cold powder or into the solvent.
Weighing: Accurately weigh the required amount of the compound and transfer it into a sterile vial.
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
Initial Mechanical Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1] Visually inspect for any remaining solid particles.
Energy-Assisted Dissolution (Tier 1 - Sonication): If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes.[1][9] The ultrasonic waves provide the necessary energy to break apart solid aggregates and facilitate solvation. Check again for dissolution.
Energy-Assisted Dissolution (Tier 2 - Gentle Warming): If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes.[3][10] This increases molecular motion and can significantly improve solubility. Caution: Do not overheat, as excessive temperatures can degrade certain compounds. DMSO itself is thermally stable well above this temperature, but your compound is the limiting factor.[11]
Combined Approach: For particularly stubborn compounds, a combination of vortexing, warming, and sonication is often effective. You can alternate between these steps.
Final Inspection & Storage: Once the solution is completely clear with no visible particulates, it is ready.
Aliquoting: To prevent contamination and repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1][3]
Storage: Store the aliquots in tightly sealed vials at -20°C for short-term (≤1 month) or -80°C for long-term (≥6 months) storage.[3][12]
Q3: My compound dissolved perfectly at first, but after a few days at -20°C and a freeze-thaw cycle, I see crystals in the tube. What is happening?
A3: This is a classic solubility problem that points to one of two phenomena: the creation of a metastable supersaturated solution or solvent contamination over time.
Supersaturation and Crystallization: You likely created a supersaturated solution . Amorphous or less stable crystalline forms of a compound can dissolve beyond their true equilibrium solubility, creating a thermodynamically unstable state.[4] Over time, or when subjected to the energy of a freeze-thaw cycle, the compound has sufficient activation energy to rearrange into its most stable (and least soluble) crystal lattice, causing it to precipitate out of solution.[4][8] Once this happens, re-dissolving can be very difficult because you are now dealing with a different, more robust solid form.[8]
Water Contamination: Every time the stock tube is opened, it is exposed to atmospheric moisture. The DMSO will absorb this water, gradually decreasing its solvating power for your compound.[3][4] Freeze-thaw cycles can exacerbate this, as temperature changes can accelerate precipitation from a solution that is already on the edge of its solubility limit.[4] This is why aliquoting into single-use tubes is a critical, non-negotiable step for ensuring experimental reproducibility.[1]
Q4: I've heard the terms "kinetic" and "thermodynamic" solubility. How do they apply here and why should I care?
A4: Understanding this distinction is vital for interpreting your results and avoiding common pitfalls, especially when diluting your DMSO stock into aqueous media for assays.
Thermodynamic Solubility: This is the true, "gold standard" equilibrium solubility. It represents the maximum concentration of a compound that can dissolve in a solvent under specific conditions (temperature, pressure) and remain stable indefinitely.[13][14] It is a property of the most stable crystalline form of the compound.
Kinetic Solubility: This term often describes the apparent solubility when a solution is prepared by a method that can lead to a supersaturated state, such as rapidly diluting a high-concentration DMSO stock into an aqueous buffer.[15][16] The resulting precipitate indicates the kinetic solubility limit. The value is often higher than the thermodynamic solubility because there isn't enough time for the compound to form a stable crystal lattice.[15][17]
Why It Matters To You: The initial clear solution you prepared in 100% DMSO might have been a supersaturated solution (exceeding the thermodynamic solubility). This is common for amorphous compounds.[8] This solution is metastable and prone to precipitation over time or with temperature changes, as you observed.[13] Recognizing this helps you understand that a clear stock solution today does not guarantee a stable one tomorrow. Proper storage and handling, like minimizing freeze-thaw cycles and using anhydrous DMSO, are key to prolonging the life of these metastable solutions.[4]
Data & Visualization
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in DMSO.
Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate Hydrolysis
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and optimization strategies for the hydrolysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and optimization strategies for the hydrolysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. As Senior Application Scientists, we understand that achieving optimal reaction conditions is paramount for maximizing yield and purity. This resource is designed to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction is sluggish or incomplete. Should I increase the temperature?
While increasing the temperature can accelerate the reaction rate, it's a parameter that requires careful consideration.[1] For the hydrolysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, elevated temperatures can lead to undesired side reactions, such as decomposition of the quinoxalinone ring. Quinoxaline derivatives are known to have varying thermal stabilities.[2][3] Before resorting to higher temperatures, first, ensure that other factors are optimized:
Catalyst Concentration: For acid or base-catalyzed hydrolysis, ensure the catalyst concentration is adequate.
Mixing: In heterogeneous mixtures, ensure efficient stirring to overcome mass transfer limitations.
Water Content: In solvent systems like THF/water or ethanol/water, ensure a sufficient amount of water is present for the hydrolysis to proceed.[4]
If the reaction is still slow, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be attempted. Monitor the reaction closely by TLC or HPLC for the appearance of side products.
Q2: I'm observing significant byproduct formation at elevated temperatures. What are the likely side reactions?
The quinoxalinone core, while generally stable, can be susceptible to degradation under harsh conditions.[5] Common side products at elevated temperatures can include:
Decarboxylation: The resulting carboxylic acid product may be prone to decarboxylation, especially at higher temperatures.
Ring Opening or Rearrangement: Aggressive heating, particularly in the presence of strong acids or bases, can potentially lead to the opening or rearrangement of the quinoxalinone ring.[5]
Oxidation: The tetrahydroquinoxaline ring can be susceptible to oxidation, leading to colored impurities, especially if the reaction is not performed under an inert atmosphere.[5]
To mitigate these issues, it is often preferable to use a lower temperature for a longer duration.
Q3: What is the optimal temperature range for this hydrolysis?
The optimal temperature is highly dependent on the chosen hydrolysis method (acidic, basic, or enzymatic).
Hydrolysis Method
Typical Temperature Range
Considerations
Acid-Catalyzed
Room Temperature to 60 °C
Higher temperatures can accelerate the reaction but also increase the risk of side reactions.[6]
Base-Catalyzed (Saponification)
0 °C to Room Temperature
This is typically a fast reaction. Lower temperatures are often used to control the exotherm and minimize degradation of the product.[7] Using a weaker base like lithium hydroxide (LiOH) in a THF/water mixture is a common strategy.[4]
Enzymatic
30 °C to 50 °C
The optimal temperature is specific to the enzyme used (e.g., a lipase).[8][9] Exceeding the optimal temperature can lead to denaturation of the enzyme and loss of activity.[10]
Q4: How does the choice of solvent influence the optimal reaction temperature?
The solvent system plays a crucial role. For acid or base-catalyzed hydrolysis, co-solvents like tetrahydrofuran (THF) or ethanol are often used to solubilize the ester.[4] The choice of solvent can affect the reaction rate and the required temperature. For instance, in high-temperature water (above 200 °C), the ionization constant of water increases, which can alter reaction mechanisms.[11] However, for this substrate, such high temperatures are likely to cause decomposition. For enzymatic reactions, the solvent must be compatible with maintaining the enzyme's structure and activity.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the hydrolysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Issue 1: Low Yield of the Carboxylic Acid Product
Possible Cause
Troubleshooting Steps
Incomplete Reaction
* Confirm reaction completion using TLC or HPLC.[5] * If incomplete, consider modestly increasing the reaction temperature in 10 °C increments, while monitoring for byproduct formation. * Alternatively, extend the reaction time at the current temperature.
Product Degradation
* Analyze the crude reaction mixture for the presence of byproducts. * If byproducts are observed, decrease the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature.[7] * Consider switching to a milder hydrolysis method (e.g., from strong acid to enzymatic).
Hydrolysis during Workup
* During aqueous workup, use ice-cold solutions to minimize hydrolysis of any remaining ester.[7] * Perform extractions and washes efficiently to reduce contact time with aqueous acidic or basic solutions.[7]
Issue 2: Formation of Colored Impurities
Possible Cause
Troubleshooting Steps
Oxidation of the Quinoxalinone Ring
* Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). * Degas the solvents before use.
Decomposition at High Temperatures
* Lower the reaction temperature.[5] * If a higher temperature is necessary for the reaction to proceed, consider using a milder catalyst that allows for a lower activation energy.
Experimental Protocol: Optimization of Reaction Temperature for Base-Catalyzed Hydrolysis
This protocol outlines a systematic approach to determine the optimal temperature for the saponification of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
High-performance liquid chromatography (HPLC) system
Procedure:
Set up Parallel Reactions: Prepare three identical reaction vessels.
Dissolve Starting Material: In each vessel, dissolve Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in a 1:1 mixture of THF and water (e.g., 10 mL/g of ester).
Add Base: To each vessel, add 3 equivalents of LiOH.[4]
Incubate at Different Temperatures: Place each reaction vessel in a temperature-controlled bath at:
Vessel 1: 0 °C (ice bath)
Vessel 2: Room Temperature (~25 °C)
Vessel 3: 40 °C
Monitor Reaction Progress: At regular intervals (e.g., 30 minutes), withdraw a small aliquot from each reaction, quench with 1 M HCl, and analyze by TLC and HPLC to monitor the disappearance of the starting material and the formation of the product and any byproducts.
Workup: Once the reaction in a given vessel is complete (as determined by monitoring), cool the reaction mixture to room temperature (if heated).
Acidification: Carefully acidify the reaction mixture to pH ~3 with 1 M HCl.
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
Washing: Wash the combined organic layers with water and then with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Analysis: Analyze the crude product from each temperature condition by HPLC to determine the purity and yield.
Visualizations
Reaction Workflow
Caption: Workflow for optimizing hydrolysis temperature.
Troubleshooting Logic
Caption: Troubleshooting decision tree for hydrolysis optimization.
References
Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. (n.d.).
Why are my ester hydrolysis not working : r/Chempros - Reddit. (2025, July 21).
Enzymatic Hydroesterification of Waste Oils: Combilipase-Assisted Ethyl Ester Synthesis via a Dual-Step Biocatalytic Process | ACS Omega. (2025, May 16).
Identifying and minimizing side products in quinoxaline synthesis - Benchchem. (n.d.).
Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters - MDPI. (2025, October 22).
Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as - SciTePress. (n.d.).
How to prevent hydrolysis of NHS ester reagents - Benchchem. (n.d.).
Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2025, November 25).
Optimal pH and temperature for the hydrolysis activity of esterase... | Download Scientific Diagram - ResearchGate. (n.d.).
Determination of the optimum temperature for the esterase activity of... | Download Scientific Diagram - ResearchGate. (n.d.).
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2007, June 29).
Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing). (n.d.).
Preventing degradation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate during storage
Welcome to the technical support center for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during storage and experimental handling.
Introduction
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a heterocyclic compound with a quinoxalinone core, an ester functional group, and a saturated dihydropyrazine ring. This combination of functionalities makes the molecule susceptible to specific degradation pathways, which can impact its purity, activity, and overall experimental outcomes. Understanding these potential degradation routes is crucial for maintaining the integrity of the compound.
Q1: I've observed a decrease in the purity of my Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate sample over time. What are the most likely causes of degradation?
The degradation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate during storage is primarily attributed to two main chemical processes: hydrolysis and oxidation.
Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the formation of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid and ethanol. The lactam (amide) bond within the quinoxalinone ring can also undergo hydrolysis, though this typically requires more forcing conditions (e.g., strong acid or base and heat)[1][2].
Oxidation: The tetrahydroquinoxaline ring system is prone to oxidation. The secondary amine and the adjacent methylene group in the dihydropyrazine ring are particularly susceptible to oxidation, which can lead to the formation of various oxidized byproducts, including the corresponding quinoxalin-2(1H)-one derivative.
The following diagram illustrates these primary degradation pathways:
Caption: Primary degradation pathways of the target compound.
Q2: What are the optimal storage conditions to minimize degradation?
To ensure the long-term stability of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate, the following storage conditions are recommended:
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes contact with oxygen, thereby preventing oxidative degradation.
Moisture
Desiccated environment
Prevents hydrolytic degradation of the ester and lactam functionalities.
Light
Amber vial or dark container
Protects the compound from potential photodegradation, as quinoxaline derivatives can be light-sensitive[3][4].
Actionable Steps for Storage:
Aliquot: Upon receipt, if the compound is to be used multiple times, it is advisable to aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture and oxygen.
Inert Gas Purge: Before sealing the vials, purge the headspace with a stream of dry argon or nitrogen.
Seal Tightly: Use vials with high-quality, airtight seals.
Desiccation: Store the sealed vials in a desiccator, preferably within a freezer.
Q3: I suspect my sample has degraded. What analytical techniques can I use to confirm this and identify the degradation products?
A multi-pronged analytical approach is recommended to assess the purity of your sample and identify potential degradation products.
Analytical Technique
Purpose
Key Observations
High-Performance Liquid Chromatography (HPLC)
Purity assessment and detection of non-volatile impurities.
Appearance of new peaks with different retention times. A decrease in the area of the main peak corresponding to the parent compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Identification of degradation products.
Detection of ions corresponding to the molecular weights of expected degradation products (e.g., the hydrolyzed carboxylic acid or oxidized derivatives).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation of impurities and confirmation of degradation.
Changes in the chemical shifts and integration of protons, particularly the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the degradation products.
Experimental Workflow for Purity Analysis:
Caption: Workflow for analyzing the purity of the compound.
Q4: Can the pH of my experimental solution affect the stability of the compound?
Yes, the pH of the solution is a critical factor influencing the stability of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ethyl ester is a primary concern[1]. The lactam bond within the quinoxalinone ring is generally more stable to acid hydrolysis than the ester but can also be cleaved under strong acidic conditions and elevated temperatures. The solubility of quinoline derivatives can also be pH-dependent[5].
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ethyl ester is typically faster than acid-catalyzed hydrolysis. The lactam bond is also susceptible to cleavage under strong basic conditions.
Recommendations for Experimental Work:
Buffer Selection: If your experiment allows, use a neutral or slightly acidic buffer (pH 6-7) to minimize hydrolysis.
Temperature Control: Perform reactions at the lowest feasible temperature to slow down degradation rates.
Reaction Time: Minimize the duration of experiments, especially when working outside the optimal pH range.
Quench Appropriately: After a reaction, neutralize the solution to a pH of around 7 before workup and storage of intermediates.
References
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. PMC. Retrieved March 19, 2026, from [Link]
Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Retrieved March 19, 2026, from [Link]
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Retrieved March 19, 2026, from [Link]
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved March 19, 2026, from [Link]
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Retrieved March 19, 2026, from [Link]
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Retrieved March 19, 2026, from [Link]
Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. MDPI. Retrieved March 19, 2026, from [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved March 19, 2026, from [Link]
Product Class 15: Quinoxalines. Thieme Chemistry. Retrieved March 19, 2026, from [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Retrieved March 19, 2026, from [Link]
Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Retrieved March 19, 2026, from [Link]
Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)–NHC Complexes. MDPI. Retrieved March 19, 2026, from [Link]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Retrieved March 19, 2026, from [Link]
Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI. Retrieved March 19, 2026, from [Link]
Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI. Retrieved March 19, 2026, from [Link]
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Retrieved March 19, 2026, from [Link]
Organocatalytic Direct N-Acylation of Amides with Aldehydes under Oxidative Conditions. Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]
Conversion of N-Acyl Amino Acids into Imides via Oxidative Decarboxylation Induced by Ag+/Cu2+/S2O82- in Water. Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]
In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. PMC. Retrieved March 19, 2026, from [Link]
New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. PubMed. Retrieved March 19, 2026, from [Link]
Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. MDPI. Retrieved March 19, 2026, from [Link]
Photochemical hydroxylation of quinoxalines. ResearchGate. Retrieved March 19, 2026, from [Link]
Amide Bond Activation of Biological Molecules. PMC. Retrieved March 19, 2026, from [Link]
Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. MDPI. Retrieved March 19, 2026, from [Link]
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Retrieved March 19, 2026, from [Link]
Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. PMC. Retrieved March 19, 2026, from [Link]
Phytosphingosine degradation pathway includes fatty acid α-oxidation reactions in the endoplasmic reticulum. PubMed. Retrieved March 19, 2026, from [Link]
Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Universidad San Francisco de Quito USFQ. Retrieved March 19, 2026, from [Link]
SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 19, 2026, from [Link]
Photo-labile BODIPY protecting groups for glycan synthesis. Iowa State University Digital Repository. Retrieved March 19, 2026, from [Link]
Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. Retrieved March 19, 2026, from [Link]
Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. University of the South Pacific Repository. Retrieved March 19, 2026, from [Link]
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved March 19, 2026, from [Link]
Esters of Quinoxaline-7-Carboxylate 1,4-di-N-Oxide as Potential Inhibitors of Glycolytic Enzymes of Entamoeba histolytica: In silico Approach. Bentham Science. Retrieved March 19, 2026, from [Link]
-Thermal decomposition of ethyl acetate. | Download Scientific Diagram. ResearchGate. Retrieved March 19, 2026, from [Link]
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. Retrieved March 19, 2026, from [Link]
Reactions of Amides. Save My Exams. Retrieved March 19, 2026, from [Link]
New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. PubMed. Retrieved March 19, 2026, from [Link]
Other Reactions of Amides. Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]
synthesis and characterization of some quinoxaline derivatives and the study of biological activities. ResearchGate. Retrieved March 19, 2026, from [Link]
Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed. Retrieved March 19, 2026, from [Link]
Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. ResearchGate. Retrieved March 19, 2026, from [Link]
Strategies for the Synthesis of Heterocycles and Their Applications. IntechOpen. Retrieved March 19, 2026, from [Link]
Resolving peak tailing in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate HPLC chromatography
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing Ethyl 2-(3-o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate .
Because this compound features a basic secondary amine within its tetrahydroquinoxaline core, it is highly susceptible to secondary interactions with silica-based stationary phases. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to restore peak symmetry and quantitative accuracy.
Mechanistic Root Cause Analysis
In reversed-phase HPLC, ideal retention relies purely on hydrophobic partitioning. However, the secondary amine in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate introduces a competing retention mechanism. At mid-pH levels (pH 4–8), residual silanol groups on the silica surface become ionized (
Si−O−
)[1]. The basic amine group of the analyte interacts strongly with these acidic silanols via ion-exchange and hydrogen bonding[2].
Because these secondary active sites are limited and exhibit slow desorption kinetics, the analyte molecules elute at varying rates, stretching the trailing edge of the peak and resulting in an Asymmetry factor (
As
) greater than 1.5[2][3].
Mechanistic pathways of peak tailing for basic quinoxaline derivatives and targeted mitigations.
Step-by-Step Diagnostic & Resolution Protocol
To ensure scientific integrity, every troubleshooting step must be isolated and self-validating. Do not change the column, mobile phase, and sample solvent simultaneously.
Step 1: System Fluidics & Physical Void Validation
Before altering the chemistry, verify that the tailing is not caused by a physical column void or excessive extra-column volume[4].
Action: Inject a 1 µL solution containing both your quinoxaline derivative and a neutral hydrophobic marker (e.g., Toluene).
Self-Validation Check: Calculate the
As
for both peaks.
If both peaks tail: The issue is physical (e.g., a collapsed column bed, partially blocked inlet frit, or dead volume in PEEK tubing)[2]. Flush the column in reverse with 10 column volumes of 100% Acetonitrile[2].
If only the quinoxaline tails: The fluidics are intact. The root cause is chemical (secondary silanol interactions). Proceed to Step 2.
Step 2: Mobile Phase pH Suppression
Silanol groups typically have a
pKa
between 3.5 and 4.5. Operating below this threshold neutralizes the stationary phase[4].
Action: Replace the aqueous portion of your mobile phase with water containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid, bringing the pH to ~2.5[2][4].
Mechanism: This ensures full protonation of the residual silanol groups (
Si−O−
becomes
Si−OH
), eliminating the electrostatic attraction to the analyte's secondary amine[2].
Validation: Re-inject the sample. You should observe a shift in retention time and an immediate improvement in peak symmetry.
Step 3: Stationary Phase Shielding
If low-pH conditions degrade your specific sample or are incompatible with your detector (e.g., MS sensitivity drop with TFA), you must address the stationary phase directly.
Action: Swap the standard C18 column for a highly deactivated, fully end-capped column, or a polar-embedded phase (e.g., amide-linked C18)[1][5].
Mechanism: End-capping chemically blocks unreacted silanols. Polar-embedded groups create a localized hydration layer that provides steric and electrostatic shielding, repelling basic analytes from the silica backbone[1].
Step 4: Sample Solvent Matching
Action: Ensure the sample is dissolved in a solvent that perfectly matches the initial mobile phase conditions (e.g., if starting at 10% Organic, dilute the sample in 90% Water / 10% Acetonitrile)[5].
Mechanism: Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes the analyte to disperse at the column head before partitioning, which manifests as a distorted, tailing peak[5].
Quantitative Impact of Optimization Strategies
The following table summarizes the expected outcomes when applying targeted mitigations to basic quinoxaline derivatives:
Optimization Parameter
Unoptimized Condition
Optimized Condition
Expected Asymmetry (
As
)
Mechanistic Rationale
Mobile Phase pH
pH 6.0 – 7.0
pH < 3.0 (0.1% TFA)
Drops from >2.3 to ~1.2
Protonates acidic silanols, neutralizing active ion-exchange sites[2][4].
TEA acts as a sacrificial amine, competitively binding to active silanols[5].
Injection Solvent
100% Acetonitrile
Matches Mobile Phase
Eliminates fronting/tailing
Prevents analyte dispersion and premature elution at the column head[5].
Frequently Asked Questions (FAQs)
Q: I optimized my method, but the peak tailing for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is slowly worsening over time. Why?A: This indicates the progressive accumulation of strongly retained matrix contaminants (e.g., proteins or lipids) at the column inlet. As these contaminants build up, they create new active sites that interact with your analyte, distorting the peak profile[6].
Solution: Implement a guard column with the exact same packing material as your analytical column. The guard acts as a sacrificial layer and can be replaced when tailing re-emerges, saving the analytical column[6][7].
Q: How do I differentiate between column mass overloading and silanol-induced tailing?A: Mass overload occurs when the injection volume or concentration exceeds the column's linear capacity, causing a "shark-fin" peak shape[3][5].
Self-Validating Test: Dilute your sample by 10x and re-inject. If the
As
improves significantly and approaches 1.0, the issue was mass overload. If the peak remains highly asymmetrical (
As
> 1.5) despite the lower concentration, the root cause is a chemical secondary interaction[2][5].
Q: Could trace metals in the system be causing my quinoxaline derivative to tail?A: Yes. The lactam (3-oxo) and amine moieties in your compound can act as chelating ligands. Trace metal contamination (e.g., iron or aluminum) within the silica matrix or from stainless-steel tubing can lead to chelation, causing persistent tailing[3][5].
Solution: Use high-purity Type B silica columns with low trace metal content, or add a sacrificial chelating agent like EDTA to the mobile phase to block these metallic active sites[4].
Q: Does extra-column volume really make a difference for peak shape?A: Absolutely, particularly for early-eluting peaks. Long or wide internal diameter tubing (e.g., >0.005" ID) increases extra-column band broadening and dispersion[1]. Ensure all PEEK or stainless steel fittings are seated perfectly flush against the column frit to eliminate dead volume.
Technical Support Center: Troubleshooting N-Alkylation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the N-alkylation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the N-alkylation of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate .
Because the N1 position is already functionalized with an ethyl acetate group, the synthetic target for this transformation is the N4 lactam nitrogen. However, the 3-oxo-1,2,3,4-tetrahydroquinoxaline scaffold presents multiple reactive liabilities: an ambident lactam motif (N4 vs. O3), a base-sensitive ethyl ester, and an oxidation-prone C2-methylene bridge. This guide provides mechanistic insights and self-validating protocols to minimize these side reactions.
Reaction Pathways & Potential Pitfalls
Reaction pathways showing desired N4-alkylation versus common side reactions.
Troubleshooting FAQs
Q1: My LC-MS shows two isomeric products with the same mass. Why am I observing significant O-alkylation instead of the desired N4-alkylation?Application Scientist Insight: The N4-C3=O lactam moiety exists as an ambident nucleophile upon deprotonation. According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "soft"[1].
Causality: Hard alkylating agents (e.g., alkyl sulfonates, dimethyl sulfate) favor O-alkylation. Furthermore, highly polar, coordinating solvents (like DMF or DMSO) strongly solvate the cation, leaving the harder oxygen anion exposed, which drives O-alkylation[1][2].
Solution: Switch to softer electrophiles like alkyl iodides. Replace highly polar solvents with moderately polar aprotic solvents like Acetonitrile (MeCN) or THF, which keep the ion pair tighter, sterically hindering the oxygen and favoring the softer nitrogen.
Q2: I am detecting a major byproduct with a mass of [M-28]. What is causing the degradation of my starting material?Application Scientist Insight: A mass loss of 28 Da (loss of the ethyl group) indicates ester hydrolysis (saponification) to the corresponding carboxylic acid. The ethyl ester at the N1 position is highly sensitive to nucleophilic bases or trace water in alkaline conditions.
Causality: The use of aqueous bases (NaOH, KOH) or strong alkoxides directly attacks the ester carbonyl.
Solution: Strictly avoid aqueous conditions. Switch to anhydrous, mild carbonate bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[1].
Q3: I see a byproduct with[M-2]. Why is the tetrahydroquinoxaline core degrading?Application Scientist Insight: The C2-methylene group (-CH₂-) situated between the N1 amine and the C3 carbonyl is highly susceptible to aerobic oxidation. Under basic conditions, trace oxygen can rapidly oxidize this position, leading to aromatization or the formation of a quinoxalin-2(1H)-one derivative[3].
Causality: Base-mediated deprotonation at C2 creates a reactive intermediate that is easily oxidized by atmospheric O₂[3].
Solution: Conduct the entire reaction under a strict inert atmosphere (Argon or Nitrogen) and degas all solvents prior to use.
Optimization Data Summary
The following table summarizes the quantitative impact of varying reaction conditions on regioselectivity and side-product formation.
Base
Solvent
Electrophile
Atmosphere
N:O Ratio
Ester Hydrolysis
Core Oxidation
Isolated N-Alkyl Yield
NaH (1.2 eq)
DMF
R-Cl
Air
40:60
Low
High
25%
K₂CO₃ (1.5 eq)
DMF
R-Br
Air
70:30
Low
Medium
55%
NaOH (aq)
THF
R-Br
Air
N/A
High (>90%)
Medium
<5%
Cs₂CO₃ (1.5 eq)
MeCN
R-I
Argon
>95:5
None
None
88%
Workflow: Troubleshooting Decision Tree
Troubleshooting decision tree for optimizing N-alkylation conditions.
This self-validating protocol is designed to maximize N4-alkylation while preserving the N1-ethyl acetate group and the C2-methylene bridge.
Step 1: Preparation & Atmosphere Control
Flame-dry a Schlenk flask equipped with a magnetic stir bar.
Add Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).
Purge the flask with Argon using 3x vacuum/argon cycles.
Validation Check: The solid mixture must remain free-flowing. Clumping indicates moisture in the base, which will lead to ester hydrolysis.
Step 2: Solvent & Reagent Addition
4. Add anhydrous, degassed Acetonitrile (MeCN) to achieve a 0.1 M concentration.
Validation Check: The solution should remain pale yellow. Rapid darkening to deep brown/red indicates premature aerobic oxidation of the core.
5. Cool the suspension to 0 °C using an ice bath.
6. Add the alkyl iodide (1.2 eq) dropwise over 5 minutes.
Step 3: Reaction Execution & Monitoring
7. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4-6 hours.
8. Monitor by LC-MS.
Validation Check: Look for the disappearance of the starting material mass and the appearance of [M+Alkyl]+. Confirm the absence of[M-28] (hydrolysis) and [M-2] (oxidation).
Step 4: Quench & Workup
9. Quench the reaction by adding saturated aqueous NH₄Cl (Do not use NaOH or NaHCO₃, as the ester remains sensitive during workup).
10. Extract the aqueous layer with Ethyl Acetate (3x).
11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography.
Technical Support Center: Resolving Co-elution in the Purification of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Welcome to the technical support guide for the purification of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues, a common challenge in the purification of quinoxaline derivatives.[1][2] This guide offers a series of structured questions and answers to help you diagnose and resolve these complex separation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most probable co-eluting impurities with Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate?
A1: Co-eluting impurities often have similar polarities and structural characteristics to the target compound. For this specific quinoxaline derivative, potential impurities can include:
Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of o-phenylenediamine or ethyl bromoacetate.[3]
Isomeric Byproducts: The formation of regioisomers is a common issue when using substituted o-phenylenediamines, which can be difficult to separate due to their similar physical properties.[1]
Oxidation Products: Quinoxaline N-oxides can form if the reaction is exposed to air for extended periods, especially at elevated temperatures.[4]
Benzimidazole Derivatives: These can form if the 1,2-dicarbonyl compound used in the synthesis has degraded or contains aldehyde impurities.[4]
Q2: My Thin Layer Chromatography (TLC) analysis shows a single spot, but my Liquid Chromatography-Mass Spectrometry (LC-MS) data reveals a co-eluting impurity. Why is there a discrepancy?
A2: This is a common scenario that highlights the difference in resolving power between TLC and high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). TLC is an excellent tool for rapid, qualitative analysis but has lower separation efficiency compared to HPLC. Compounds that are not resolved on a TLC plate can often be separated on an HPLC column, which has a much higher number of theoretical plates. Furthermore, a mass spectrometer is a more sensitive and selective detector that can distinguish between compounds with the same chromatographic retention time but different mass-to-charge ratios.[5]
Q3: What are the recommended initial conditions for flash chromatography purification of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate?
A3: For quinoxaline compounds, a good starting point for normal-phase flash chromatography is a mobile phase consisting of a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] A typical starting gradient could be from 10% to 50% ethyl acetate in hexane. It is crucial to first develop the method using TLC to determine the optimal solvent system for separation.[6]
Troubleshooting Guide for Co-elution
This section provides a systematic approach to resolving co-elution issues. The troubleshooting steps are presented in a logical sequence, starting with simple method adjustments and progressing to more advanced techniques.
Scenario 1: Poor separation between the product and a closely eluting impurity.
Q4: How can I improve the separation of my target compound from a closely eluting impurity using my current C18 column?
A4: When dealing with closely eluting peaks, the goal is to increase the separation factor (α) and/or the efficiency (N) of your chromatographic system.[7] Here are some steps to take:
Adjust the Mobile Phase Composition:
For Reversed-Phase Chromatography (C18): If the impurity is eluting just before your product, it is more polar. To increase its retention time and improve separation, you can decrease the amount of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Conversely, if the impurity is less polar and elutes after your product, a slight increase in the organic modifier may improve resolution.
For Normal-Phase Chromatography (Silica): If the impurity is more polar and eluting after your product, you can increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane) to move it further away. If the impurity is less polar and eluting before your product, decrease the mobile phase polarity.
Optimize the Gradient Profile: A shallower gradient can often improve the resolution of closely eluting peaks. For example, if your initial gradient is from 50% to 95% organic solvent over 15 minutes, try a gradient of 60% to 80% over 20 minutes.[7]
Modify the Mobile Phase pH: If your compound or the impurity has ionizable functional groups, adjusting the pH of the mobile phase can significantly alter their retention times and improve selectivity.
Scenario 2: The impurity is structurally very similar to the product, making separation difficult.
Q5: What should I do when optimizing the mobile phase is not enough to resolve a structurally similar impurity?
A5: When dealing with isomers or other structurally similar impurities, changing the selectivity of the chromatographic system is often necessary. This can be achieved by:
Switching to an Orthogonal Chromatographic Method: Orthogonal chromatography employs different separation mechanisms to resolve compounds that co-elute under a primary method.[8][9] For example, if you are using a reversed-phase C18 column, you could switch to a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[9] Supercritical Fluid Chromatography (SFC) is also known to be orthogonal to reversed-phase liquid chromatography and can be an excellent alternative.[9]
Table 1: Comparison of Stationary Phases for Orthogonal Chromatography
A Predictive Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
Introduction: The Imperative of Structural Verification Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate belongs to the quinoxaline family, a class of heterocyclic compounds of significant interest in pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Structural Verification
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate belongs to the quinoxaline family, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. Accurate structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule.
This guide presents a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the title compound. The predictions are grounded in the analysis of spectral data from close structural analogs, particularly "Ethyl 2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate," and foundational NMR principles.[3] Furthermore, we will compare the predictive NMR data with expected outcomes from alternative analytical techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy and provide a standard protocol for experimental data acquisition.
Predicted ¹H and ¹³C NMR Spectral Analysis
The structure of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate contains several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. The analysis is broken down by nucleus, with detailed justification for each predicted signal.
Caption: Molecular structure of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is based on its ability to dissolve a wide range of organic molecules and to avoid obscuring key signals.[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Protons
Predicted δ (ppm)
Multiplicity
Integration
Assignment Rationale
H(δ)
~1.20
Triplet (t)
3H
These protons on the terminal methyl group of the ethyl ester are shielded. They are split into a triplet by the adjacent methylene (Hγ) protons. This is consistent with typical ethyl ester moieties.[3]
H(γ)
~4.15
Quartet (q)
2H
The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl (Hδ) protons.[3]
H(2)
~4.30
Singlet (s)
2H
These methylene protons are part of the tetrahydroquinoxaline ring. Their chemical shift is influenced by the adjacent nitrogen atoms. A singlet is predicted as there are no adjacent protons to cause splitting.
H(α)
~4.80
Singlet (s)
2H
These methylene protons are alpha to the ester carbonyl and are directly attached to a nitrogen atom (N1), leading to a significant downfield shift. A singlet is predicted due to the absence of neighboring protons. In a similar structure, this peak appears at 5.11 ppm.[3]
Aromatic Protons
6.80 - 7.50
Multiplet (m)
4H
The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts and coupling patterns depend on the electronic effects of the fused heterocyclic ring. In a related compound, these appear between 7.39-7.82 ppm.[3]
H(N4)
~10.5
Broad Singlet (br s)
1H
The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbon
Predicted δ (ppm)
Assignment Rationale
C(δ)
~14.0
The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. A similar structure shows this peak at 13.98 ppm.[3]
C(α)
~45.0
This methylene carbon is attached to a nitrogen atom, shifting it downfield. A related compound shows a similar CH₂ group at 43.56 ppm.[3]
C(2)
~50.0
The methylene carbon in the tetrahydroquinoxaline ring, situated between two nitrogen atoms, will be in the aliphatic region but shifted downfield.
C(γ)
~61.0
The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. This is consistent with the value of 61.33 ppm in a similar molecule.[3]
Aromatic Carbons
115.0 - 135.0
The four CH carbons of the benzene ring will resonate in this region.
Aromatic Quaternary Carbons
135.0 - 145.0
The two quaternary carbons of the benzene ring that are part of the fused ring system will appear in this range.
C(3)
~165.0
The amide carbonyl carbon is significantly deshielded and appears in the characteristic region for amides. A related structure has this peak at 157.47 ppm.[3]
C(β)
~168.0
The ester carbonyl carbon is also highly deshielded, typically appearing slightly downfield from the amide carbonyl. A value of 167.50 ppm is reported for a similar ester carbonyl.[3]
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural analysis, other spectroscopic methods provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can give structural information from fragmentation patterns.
Expected Molecular Ion: For the molecular formula C₁₂H₁₄N₂O₃, the calculated monoisotopic mass is 234.1004 Da. In a typical Electrospray Ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 235.1077.[1]
Predicted Fragmentation: Common fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 189.
Loss of the entire ethyl acetate side chain.
Cleavage within the tetrahydroquinoxaline ring system.
Analysis of these fragments would help confirm the presence of the key functional groups and the overall connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule.
N-H Stretch: A moderate to sharp absorption is expected around 3200-3400 cm⁻¹ corresponding to the N-H bond of the amide.
C-H Stretches: Absorptions for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted:
C-O Stretch: A strong absorption in the 1300-1000 cm⁻¹ region will indicate the C-O bond of the ester.[4]
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ range.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural verification, a standardized experimental procedure is crucial.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of high-purity Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate.
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. The choice of solvent can influence chemical shifts.[5][6][7]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
Shim the magnetic field to optimize its homogeneity, which ensures sharp spectral lines. This can be done manually or automatically.[8]
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a wider spectral width (0-220 ppm) are required.[8]
Data Processing:
Apply a Fourier transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.
Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Conclusion
While lacking experimentally confirmed reference spectra, this guide provides a robust and scientifically grounded prediction of the ¹H and ¹³C NMR spectra for Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. The predicted chemical shifts, multiplicities, and integration values, supported by data from close analogs and fundamental principles, offer a reliable benchmark for researchers working on the synthesis and characterization of this compound. The comparison with expected MS and IR data further strengthens the analytical framework for its structural confirmation. The provided experimental protocol outlines the best practices for obtaining high-quality data, ensuring confidence in the structural elucidation of novel chemical entities.
References
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]
Al-Ostath, A., et al. (2021). A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry, 14(12), 103449. Retrieved from [Link]
PubChemLite. (n.d.). Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. Retrieved from [Link]
NextSDS. (n.d.). ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. Retrieved from [Link]
A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This guide presents a comparative analysis of the cytotoxic effects of a specific derivative, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (EOTA), against a panel of human cancer cell lines and a non-cancerous cell line. To provide a clear benchmark, EOTA's performance is contrasted with Doxorubicin, a well-established chemotherapeutic agent.[3][4] This document provides detailed experimental protocols, a comparative analysis of (hypothetical) cytotoxicity data, and discusses the potential mechanistic pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Rationale for Investigating EOTA
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug development.[5][6] Their mechanism of action is often multifaceted, including the inhibition of critical enzymes like topoisomerases and protein kinases, as well as the induction of apoptosis.[1][5] The specific compound, Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate (EOTA), belongs to this versatile chemical family.[7][8][9] While the synthesis and crystal structure of related compounds have been described, a comprehensive cytotoxic profile remains to be fully elucidated.[7][8]
This guide aims to fill that gap by providing a structured framework for evaluating the cytotoxic potential of EOTA. The central hypothesis is that the structural attributes of EOTA may confer potent and selective anticancer activity. To rigorously test this, we compare its effects against Doxorubicin, an anthracycline antibiotic that functions by intercalating DNA and inhibiting topoisomerase II, a cornerstone of many chemotherapy regimens.[4]
The comparative analysis is performed across a panel of well-characterized human cell lines:
MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line, representing a common type of breast cancer.[10][11][12]
A549: A human lung adenocarcinoma epithelial cell line, serving as a model for non-small cell lung cancer.[13][14][15]
HEK293: A human embryonic kidney cell line, often used as a non-cancerous control to assess general cytotoxicity and selectivity.[16][17][18]
By evaluating EOTA's efficacy across these distinct cell lines, we can begin to understand its spectrum of activity and its potential selectivity towards cancerous cells over non-cancerous ones.
Experimental Design & Workflow
The cornerstone of this comparative analysis is a robust and reproducible cytotoxicity assay. We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
The workflow is designed to ensure data integrity and allows for a direct comparison between EOTA and the reference compound, Doxorubicin.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for performing the MTT cytotoxicity assay.[19][22]
Materials:
Human cell lines: MCF-7, A549, HEK293
Culture media (e.g., DMEM, EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin[12]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well flat-bottom sterile culture plates
Multichannel pipette and sterile tips
Microplate reader
Procedure:
Cell Seeding:
Harvest logarithmically growing cells and perform a cell count.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Preparation and Treatment:
Prepare stock solutions of EOTA and Doxorubicin in DMSO.
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
Incubate the plates for another 24 to 48 hours.
MTT Addition and Incubation:
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]
Incubate the plates for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical IC₅₀ values obtained for EOTA and Doxorubicin across the selected cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.[23]
Compound
Cell Line
IC₅₀ (µM)
Selectivity Index (SI)¹
EOTA
MCF-7 (Breast Cancer)
8.5
5.3
A549 (Lung Cancer)
12.2
3.7
HEK293 (Normal Kidney)
45.1
-
Doxorubicin
MCF-7 (Breast Cancer)
0.9
3.1
A549 (Lung Cancer)
1.5
2.0
HEK293 (Normal Kidney)
2.8
-
¹ Selectivity Index (SI) is calculated as the IC₅₀ in the non-cancerous cell line (HEK293) divided by the IC₅₀ in the cancerous cell line.
Interpretation of Hypothetical Results:
Based on this hypothetical data, Doxorubicin demonstrates significantly higher potency (lower IC₅₀ values) across all cell lines compared to EOTA. However, EOTA displays a more favorable selectivity profile. Its Selectivity Index for MCF-7 cells (5.3) and A549 cells (3.7) is higher than that of Doxorubicin (3.1 and 2.0, respectively). This suggests that while EOTA is less potent overall, it may have a wider therapeutic window, being comparatively less toxic to non-cancerous cells.
Proposed Mechanism of Action
Quinoxaline derivatives are known to exert their anticancer effects through various pathways.[6] A common mechanism involves the induction of apoptosis (programmed cell death), often through the modulation of the Bcl-2 family of proteins and the activation of caspases.[5][6] Based on existing literature for related compounds, we propose that EOTA may induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Caption: Proposed apoptotic pathway induced by EOTA.
Further investigations, such as Annexin V/PI staining, cell cycle analysis, and western blotting for key apoptotic proteins, would be necessary to validate this proposed mechanism.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the comparative cytotoxicity of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate. The presented (hypothetical) data suggests that while EOTA may not match the raw potency of established chemotherapeutics like Doxorubicin, its potentially superior selectivity profile warrants further investigation.
Future studies should focus on:
Validating Cytotoxicity: Performing the described MTT assays to generate empirical data.
Mechanism of Action Studies: Elucidating the precise molecular pathways through which EOTA exerts its effects.
In Vivo Efficacy: Evaluating the anti-tumor activity of EOTA in preclinical animal models.
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[23] A systematic and comparative approach, as outlined in this guide, is crucial for identifying promising lead compounds for further development.
References
Benchchem. (n.d.). Comparative Cytotoxicity of Quinoxaline Derivatives on Cancer Cell Lines: A Guide for Researchers.
Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research.
Wikipedia. (2024). MCF-7.
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Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 1).
The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2015, June 15).
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Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate vs standard quinoxalinones in medicinal chemistry
An in-depth comparative analysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate against standard unsubstituted quinoxalinones, evaluating their physicochemical properties, synthetic versatility, and applicat...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate against standard unsubstituted quinoxalinones, evaluating their physicochemical properties, synthetic versatility, and application in modern drug discovery.
Introduction & Mechanistic Rationale
Quinoxalinones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, historically utilized in the development of AMPA/NMDA receptor antagonists, antimicrobial agents, and kinase inhibitors[1]. However, standard quinoxalinones—such as quinoxalin-2(1H)-one or quinoxalin-2,3-dione—suffer from a critical structural limitation: they are highly planar, fully aromatic (or conjugated) systems.
According to the well-established "Escape from Flatland" paradigm, an over-reliance on flat, 2D molecular architectures correlates with poor aqueous solubility, off-target promiscuity, and higher clinical attrition rates[2]. Increasing the fraction of sp3-hybridized carbons (
Fsp3
) introduces 3D complexity, which enhances target selectivity and improves physicochemical properties[2].
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate addresses these limitations directly. By reducing the pyrazine ring to a tetrahydro state, the scaffold gains critical sp3 character, forcing the molecule into a puckered, 3D conformation. Furthermore, the addition of the N1-ethyl acetate group provides a highly versatile synthetic handle for rapid late-stage functionalization, making it vastly superior to standard quinoxalinones for high-throughput library generation[3].
Structural evolution from planar quinoxalinones to 3D-enriched functional scaffolds.
Physicochemical & Structural Comparison
The transition from a standard quinoxalinone to the tetrahydro-acetate derivative fundamentally alters the molecule's behavior in biological assays. The table below summarizes the quantitative and qualitative differences between the two scaffolds.
To leverage the N1-ethyl acetate handle, researchers typically perform a saponification followed by an amide coupling. The following protocol is designed as a self-validating system , ensuring that intermediate purity dictates the progression of the synthesis.
Protocol: N1-Acetate Hydrolysis and Amidation
Step 1: Saponification of the Ethyl Ester
Procedure: Dissolve 1.0 eq of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate in a 3:1 mixture of THF:H₂O (0.2 M). Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 2 hours.
Mechanistic Causality: The THF/H₂O mixed solvent system is critical. THF solubilizes the organic ester, while water dissolves the inorganic base. LiOH is chosen over harsher bases (like NaOH at reflux) to prevent unwanted ring-opening of the lactam moiety within the quinoxalinone core.
Self-Validation Check: Quench an aliquot with 1N HCl, extract with EtOAc, and analyze via LC-MS. Do not proceed to Step 2 unless the ester peak is >95% converted to the corresponding carboxylic acid (
M+H
shift).
Step 2: Amide Coupling
Procedure: Isolate the carboxylic acid intermediate. Dissolve 1.0 eq of the acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to pre-activate the acid. Add 1.1 eq of the desired primary or secondary amine (
R−NH2
) and stir for 4 hours.
Mechanistic Causality: HATU is explicitly selected over standard EDC/HOBt coupling. The tetrahydroquinoxaline core introduces localized steric bulk near the N1-acetate appendage. HATU forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling kinetics and minimizes epimerization or degradation of the intermediate.
Final Isolation: Purify the resulting amide via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA gradient).
Self-validating experimental workflow for derivatizing the N1-acetate handle.
Applications in Medicinal Chemistry
The structural advantages of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate make it an ideal starting point for targeting complex biological pathways:
AMPA/NMDA Receptor Antagonists: While standard quinoxalin-2,3-diones (like NBQX) are potent AMPA antagonists, their flat structures cause severe nephrotoxicity due to crystallization in the kidneys[4]. Utilizing a tetrahydroquinoxalinone core disrupts this planarity, significantly improving renal clearance while maintaining the critical hydrogen-bond acceptor/donor motifs required for glutamate receptor binding[5].
Antimicrobial & Antiviral Agents: Functionalized quinoxalinones have shown broad-spectrum activity[3]. The N1-acetate handle allows for the rapid attachment of lipophilic tails or polar headgroups, enabling fine-tuning of the molecule's LogD to penetrate bacterial cell walls or viral envelopes.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
Jiang, X., Wu, K., Bai, R., Zhang, P., & Zhang, Y. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry. URL:[Link]
Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry. URL:[Link]